Tert-butyl 4-(chloromethyl)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAULNDFFKITRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596874 | |
| Record name | tert-Butyl 4-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121579-86-0 | |
| Record name | tert-Butyl 4-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 4-(chloromethyl)benzoate (CAS: 121579-86-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(chloromethyl)benzoate, a key chemical intermediate in various synthetic processes, particularly in the pharmaceutical and material science sectors. This document details its chemical and physical properties, experimental protocols for its synthesis, its applications in drug development, and essential safety information.
Chemical and Physical Properties
This compound is a benzoate ester characterized by a chloromethyl group and a tert-butyl ester functional group.[1] These features, particularly the reactive chloromethyl group, make it a versatile reagent in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 121579-86-0 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2] |
| Molecular Weight | 226.70 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Boiling Point | ~310 °C at 760 mmHg | [1] |
| Density | ~1.108 g/cm³ | [1] |
| Refractive Index | ~1.514 | [1] |
| Vapor Pressure | 0.000614 mmHg at 25 °C | [1] |
| Storage Temperature | 2-8 °C, under inert gas |
Spectroscopic Data
| Spectroscopy | Predicted Data |
| ¹H NMR | δ 7.99 (d, 2H), 7.45 (d, 2H), 4.61 (s, 2H), 1.59 (s, 9H)[2] |
| ¹³C NMR | Predicted peaks around: δ 165 (C=O), 143 (Ar-C), 130 (Ar-CH), 129 (Ar-CH), 128 (Ar-C), 81 (O-C(CH₃)₃), 45 (CH₂Cl), 28 (C(CH₃)₃) |
| IR (Infrared) | Predicted absorptions around: 3100-3000 cm⁻¹ (=C-H stretch), ~2950 cm⁻¹ (-C-H stretch), ~1715 cm⁻¹ (C=O stretch), 1610, 1500 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch) |
| Mass Spectrometry | Predicted m/z for [M+H]⁺: 227.08333[4] |
Experimental Protocols
The synthesis of this compound is primarily achieved through the esterification of 4-(chloromethyl)benzoic acid.
Synthesis via Acyl Chloride Intermediate
This method involves the conversion of 4-(chloromethyl)benzoic acid to its acyl chloride, followed by esterification with potassium tert-butoxide.
Step 1: Formation of 4-(chloromethyl)benzoyl chloride
-
Suspend 4-(chloromethyl)benzoic acid (181.8 g) in dichloromethane (1.2 L) containing a catalytic amount of N,N-dimethylformamide (DMF) (5 mL).
-
Slowly add oxalyl chloride (101 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to ensure complete removal of volatiles. The residue is 4-(chloromethyl)benzoyl chloride.
Step 2: Esterification
-
Dissolve the resulting crude 4-(chloromethyl)benzoyl chloride in methyl tert-butyl ether (MTBE) (908 mL) and cool the mixture to -5 °C.
-
Add a 1.0 M solution of potassium tert-butoxide in tetrahydrofuran (THF) (1172 mL) dropwise, maintaining the internal temperature below 10 °C.
-
Continue stirring for 1 hour after the addition is complete.
Work-up and Purification:
-
Quench the reaction mixture with 500 mL of a saturated sodium bicarbonate solution.
-
Stir for 5 minutes, then separate the organic phase.
-
Wash the organic phase with a saturated sodium chloride solution.
-
Dry the organic phase with magnesium sulfate.
-
Concentrate the solution to yield this compound as a dark-colored oil (yield: ~86%).[2]
Applications in Drug Development
This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of novel antitumor agents.[1] Its chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of various molecular scaffolds.
Exemplary Workflow: Synthesis of PBT-1 Analogs
The synthesis of analogs of Phenanthrene-based tylophorine-1 (PBT-1), a lead compound in anticancer drug discovery, illustrates the utility of chloromethyl intermediates. A similar strategy can be employed starting from this compound. The final step typically involves the displacement of the chloride with various amines to generate a library of potential drug candidates.[5]
General Protocol:
-
Dissolve the chloromethyl intermediate (1 equivalent) in a mixture of tetrahydrofuran (THF) and isopropanol (1:3 v/v).
-
Add the desired amine reagent and potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 121579-86-0 [chemicalbook.com]
- 3. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
- 5. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Tert-butyl 4-(chloromethyl)benzoate.
This technical guide provides a comprehensive overview of the physical, chemical, and experimental properties of Tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical and materials science applications. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes core chemical processes.
Compound Overview
This compound (CAS No. 121579-86-0) is an ester of benzoic acid notable for its bifunctional nature.[1] It incorporates a tert-butyl ester protecting group and a reactive chloromethyl group, making it a versatile building block in organic synthesis.[1] Its primary applications are in the synthesis of pharmaceutical compounds, particularly as an intermediate for anti-tumor drugs, and in material science as a cross-linking agent to modify polymer properties.[1]
Physical and Chemical Properties
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2] |
| Molecular Weight | 226.70 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2][3] |
| Boiling Point | ~310 °C at 760 mmHg | [1][5] |
| Density | 1.108 g/cm³ | [1][5] |
| Flash Point | 320 °C | [5] |
| Refractive Index | 1.514 | [1][5] |
| Vapor Pressure | 0.000614 mmHg at 25°C | [1][5] |
| Solubility | Water: 0.0493 mg/mL | [6] |
| Soluble in most organic solvents. | [7] |
Chemical Reactivity
The primary locus of reactivity in this compound is the benzylic chloride of the chloromethyl group. This functional group is highly susceptible to nucleophilic substitution reactions , allowing for the introduction of a wide variety of other functional groups.[1] This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules.[1]
The tert-butyl ester group serves as a protecting group for the carboxylic acid. It is stable under many reaction conditions but can be removed under acidic conditions to liberate the corresponding benzoic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 121579-86-0 [chemicalbook.com]
- 3. haihangindustry.com [haihangindustry.com]
- 4. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 6. 121579-86-0|this compound| Ambeed [ambeed.com]
- 7. chembk.com [chembk.com]
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for Tert-butyl 4-(chloromethyl)benzoate (CAS No. 121579-86-0), a key intermediate in the pharmaceutical and material science industries. The document outlines two core synthetic strategies, offering detailed experimental protocols, quantitative data comparisons, and process visualizations to aid in laboratory and industrial-scale production.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of complex drug molecules, including antitumor agents.[1] Its structure, featuring a reactive chloromethyl group and a tert-butyl ester protecting group, makes it a versatile reagent for various chemical transformations. This guide details the most prevalent and efficient methods for its synthesis.
The two principal synthetic routes originate from either 4-(chloromethyl)benzoic acid or 4-methylbenzoic acid (p-toluic acid). The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.
Synthesis Pathways
The synthesis of this compound is primarily achieved through two well-established pathways.
Pathway I: Esterification of 4-(Chloromethyl)benzoic Acid
This approach begins with 4-(chloromethyl)benzoic acid and proceeds via two main variations:
-
Method 1A: Direct Acid-Catalyzed Esterification: A classic Fischer-Speier esterification involving the reaction of 4-(chloromethyl)benzoic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[2] This reaction is typically driven to completion by heating under reflux. While conceptually straightforward, this method can be challenging due to the steric hindrance of the tert-butyl group.
-
Method 1B: Acyl Chloride Intermediate Formation: A more common and often higher-yielding approach involves the conversion of 4-(chloromethyl)benzoic acid into its more reactive acyl chloride derivative, 4-(chloromethyl)benzoyl chloride. This intermediate is then reacted with a tert-butoxide salt (e.g., potassium tert-butoxide) or tert-butanol to form the final product.
Pathway II: Two-Step Synthesis from 4-Methylbenzoic Acid
This pathway is advantageous when 4-methylbenzoic acid is a more accessible starting material.
-
Step 1: Free-Radical Chlorination: The synthesis begins with the chlorination of the methyl group of 4-methylbenzoic acid to produce 4-(chloromethyl)benzoic acid. This reaction is typically initiated by UV light or a radical initiator.
-
Step 2: Esterification: The resulting 4-(chloromethyl)benzoic acid is then converted to the target molecule using one of the methods described in Pathway I, most commonly the acyl chloride route.[1]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: High-level overview of the two primary synthetic strategies.
Caption: Workflow for the high-yield acyl chloride intermediate method.
Caption: Two-step synthesis starting from 4-methylbenzoic acid.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic transformations.
Protocol 1: Synthesis via Acyl Chloride Intermediate (Thionyl Chloride)
This protocol is adapted from a patented procedure demonstrating high yield.[1]
Step A: Preparation of 4-(chloromethyl)benzoyl chloride
-
To a suitable reactor, add 4-(chloromethyl)benzoic acid (e.g., 207 g) and dichloromethane (e.g., 600 ml).
-
Cool the stirred suspension to between -10 °C and 0 °C using an appropriate cooling bath.
-
Slowly add thionyl chloride (e.g., 206 g, freshly distilled) dropwise over 3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at the same temperature to ensure the completion of the acyl chloride formation. The resulting solution of 4-(chloromethyl)benzoyl chloride is used directly in the next step.
Step B: Esterification with Potassium tert-butoxide
-
While maintaining the reaction mixture temperature below 30 °C, add potassium tert-butoxide (e.g., 200 g) in portions.
-
After the addition is complete, allow the mixture to naturally warm to room temperature and continue stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by washing the mixture successively with water and then a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and dry the resulting solid in an oven to obtain this compound as a white solid.
Protocol 2: Synthesis via Acyl Chloride Intermediate (Oxalyl Chloride)
This protocol provides an alternative method for generating the acyl chloride, which can be preferable as the byproducts (CO, CO₂) are gaseous.
Step A: Preparation of 4-(chloromethyl)benzoyl chloride
-
Suspend 4-(chloromethyl)benzoic acid (e.g., 181.8 g) in dichloromethane (e.g., 1.2 L) in a reactor.
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 5 mL).
-
Slowly add oxalyl chloride (e.g., 101 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent and excess reagent by concentration under reduced pressure. Co-evaporate with toluene to ensure the residue is dry. The crude 4-(chloromethyl)benzoyl chloride is used in the next step.
Step B: Esterification with Potassium tert-butoxide
-
Dissolve the residue from Step A in methyl tert-butyl ether (MTBE) (e.g., 908 mL) and cool the mixture to -5 °C.
-
Add a 1.0 M solution of potassium tert-butoxide in tetrahydrofuran (THF) (e.g., 1172 mL) dropwise, keeping the internal temperature below 10 °C.
-
After the addition, continue stirring for 1 hour.
-
Work-up the reaction by adding a saturated sodium bicarbonate solution (e.g., 500 mL).
-
Separate the organic phase, wash with saturated sodium chloride solution, and dry over magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data from the described synthesis methods, allowing for easy comparison.
| Parameter | Method 1B (Thionyl Chloride)[1] |
| Starting Material | 4-(Chloromethyl)benzoic Acid |
| Key Reagents | Thionyl Chloride, Potassium tert-butoxide |
| Solvent(s) | Dichloromethane |
| Acyl Chlorination Temp. | -10 °C to 10 °C |
| Esterification Temp. | < 30 °C to Room Temperature |
| Reaction Time | Acyl Chlorination: ~5 hrs; Esterification: Not specified (TLC) |
| Reported Yield | 93.9% |
| Product Form | White Solid |
Conclusion
The synthesis of this compound is most efficiently and reliably achieved via a two-step process starting from 4-(chloromethyl)benzoic acid. This method, involving the formation of an acyl chloride intermediate followed by esterification with potassium tert-butoxide, consistently provides high yields.[1] While direct acid-catalyzed esterification is a viable alternative, the acyl chloride pathway is better documented and appears more robust for achieving high conversion. For syntheses beginning with 4-methylbenzoic acid, an initial free-radical chlorination step is required to produce the necessary 4-(chloromethyl)benzoic acid precursor. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis of this important chemical intermediate.
References
An In-Depth Technical Guide to Tert-butyl 4-(chloromethyl)benzoate: Molecular Structure and Properties
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
This compound, also known by its IUPAC name this compound, is an organic compound characterized by a benzoate core structure.[1][2] This structure features a tert-butyl ester at one end of the benzene ring and a chloromethyl group at the para position.[1] The presence of the reactive chloromethyl group makes it a versatile reagent in organic synthesis.[1]
The structural formula and key identifiers are provided below.
Caption: Logical relationship of the functional groups in this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1][2][3][4] |
| Molecular Weight | 226.70 g/mol | [1][2] |
| CAS Number | 121579-86-0 | [1][3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | ~310°C at 760 mmHg | [1][5] |
| Density | ~1.108 g/cm³ | [1][5] |
| Refractive Index | ~1.514 | [1][5] |
| Vapor Pressure | 0.000614 mmHg at 25°C | [1][5] |
| IUPAC Name | This compound | [2] |
| InChI Key | UDAULNDFFKITRZ-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | [2][6] |
Synthesis and Applications
Synthesis Overview
The synthesis of this compound is most commonly achieved through the esterification of 4-(chloromethyl)benzoic acid. This process typically involves reacting 4-(chloromethyl)benzoic acid with tert-butanol in the presence of an acid catalyst, such as sulfuric acid. An alternative synthetic route is a nucleophilic substitution reaction where a tert-butoxide reagent is used.
Caption: A general workflow for the synthesis of this compound.
Key Applications
This compound is a valuable intermediate in several fields:
-
Pharmaceutical Industry : It serves as a critical building block in the synthesis of complex drug molecules and therapeutic agents.[1] Its reactive nature allows for its use in creating intermediates for antitumor drugs.[1]
-
Material Science : The compound is utilized in polymer modification, where it can act as a cross-linking agent to enhance the mechanical and thermal properties of polymers.[1]
-
Organic Synthesis : As a versatile reagent, it is a precursor for a wide range of organic compounds, enabling the formation of various derivatives like esters and amides.[1]
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this chemical. It is recommended to store the compound under an inert gas atmosphere at 2-8°C.[3][5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 121579-86-0 [chemicalbook.com]
- 4. haihangindustry.com [haihangindustry.com]
- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 6. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Analysis of Tert-butyl 4-(chloromethyl)benzoate: A Technical Guide
Introduction
Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional organic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure incorporates a reactive chloromethyl group and a tert-butyl ester, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification. This technical guide provides an in-depth overview of the ¹H NMR and ¹³C NMR spectral data for this compound, complete with experimental protocols and structural correlations.
Nuclear Magnetic Resonance (NMR) Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H NMR and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The experimental data for this compound is summarized below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.99 | Doublet (d) | 2H | Ar-H (ortho to -COOtBu) |
| 7.45 | Doublet (d) | 2H | Ar-H (ortho to -CH₂Cl) |
| 4.61 | Singlet (s) | 2H | -CH₂Cl |
| 1.59 | Singlet (s) | 9H | -C(CH₃)₃ |
¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| 165.2 | C=O (Ester) |
| 142.5 | Ar-C (quaternary, attached to -CH₂Cl) |
| 131.0 | Ar-C (quaternary, attached to -COOtBu) |
| 129.8 | Ar-CH (ortho to -COOtBu) |
| 128.6 | Ar-CH (ortho to -CH₂Cl) |
| 81.5 | -C (CH₃)₃ (quaternary) |
| 45.3 | -CH₂Cl |
| 28.1 | -C(C H₃)₃ |
Structural Assignment and Correlation
The chemical structure of this compound gives rise to a distinct pattern of signals in its NMR spectra. The following diagram illustrates the correlation between the chemical structure and the observed ¹H and predicted ¹³C NMR signals.
Caption: Correlation of the chemical structure of this compound with its ¹H NMR signals.
Experimental Protocols
The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra, based on common laboratory practices.
1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition
-
The NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2]
-
The instrument is tuned and shimmed for the specific sample to optimize magnetic field homogeneity.
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
3. Data Processing
-
The acquired free induction decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For the ¹H NMR spectrum, the signals are integrated to determine the relative number of protons corresponding to each resonance.
The following diagram outlines the general workflow for an NMR experiment.
References
Reactivity of the Chloromethyl Group in Tert-butyl 4-(chloromethyl)benzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group in tert-butyl 4-(chloromethyl)benzoate. This versatile compound, with the CAS number 121579-86-0, is a key intermediate in various synthetic pathways, particularly in the pharmaceutical and material science industries.[1][2] Its significance stems from the reactive chloromethyl group, which readily participates in a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules.[1][2]
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for the chloromethyl group in this compound is nucleophilic substitution (SN2). The benzylic chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the transition state, facilitating the attack of various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at the benzylic position.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its utility, particularly in the synthesis of pharmaceutical intermediates.
Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |
| Sodium Azide (NaN₃) | tert-Butyl 4-(azidomethyl)benzoate | DMF, Room Temperature | High | General Knowledge |
| Amines (e.g., Piperidine) | tert-Butyl 4-((piperidin-1-yl)methyl)benzoate | Base (e.g., K₂CO₃), Acetonitrile, Reflux | Good to Excellent | General Knowledge |
| Hydroxylamine | O-(4-(tert-Butoxycarbonyl)benzyl)hydroxylamine | Base (e.g., KOH), DMSO | Moderate to Good | [3] |
This protocol describes a typical procedure for the synthesis of tert-butyl 4-(azidomethyl)benzoate, a useful intermediate for the introduction of an amino group or for use in click chemistry.
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
-
Reactions with Oxygen Nucleophiles
The chloromethyl group readily reacts with oxygen nucleophiles to form ethers and esters, further expanding the synthetic utility of this compound.
Table 2: Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions | Yield (%) | Reference |
| Alkoxides (e.g., Sodium Ethoxide) | tert-Butyl 4-(ethoxymethyl)benzoate | Ethanol, Reflux | Good to Excellent | General Knowledge |
| Phenoxides (e.g., Sodium Phenoxide) | tert-Butyl 4-(phenoxymethyl)benzoate | DMF or Acetonitrile, Heat | Good | General Knowledge |
| Carboxylates (e.g., Sodium Acetate) | Acetic acid, 4-(tert-butoxycarbonyl)benzyl ester | DMF, Heat | Good | [4] |
| Oximes | O-(4-(tert-Butoxycarbonyl)benzyl)oxime ethers | Base (e.g., KOH), DMSO, Room Temperature | 37-95% | [3][5] |
This protocol outlines the synthesis of an aryl ether via the Williamson ether synthesis.
-
Materials:
-
This compound
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
-
Procedure:
-
To a solution of phenol in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired ether.
-
Caption: Williamson Ether Synthesis Workflow.
Oxidation of the Chloromethyl Group
The chloromethyl group can be oxidized to the corresponding aldehyde, providing a pathway to another important class of intermediates.
Table 3: Oxidation Reactions
| Reaction Name | Reagents | Product | Typical Yield (%) | Reference |
| Sommelet Reaction | Hexamethylenetetramine (HMTA), water | tert-Butyl 4-formylbenzoate | 50-80 (general) | [6][7][8] |
| Hass-Bender Oxidation | Sodium salt of 2-nitropropane | tert-Butyl 4-formylbenzoate | Good (general) | [9] |
Experimental Protocol: Sommelet Reaction
This protocol describes the oxidation of the chloromethyl group to an aldehyde using hexamethylenetetramine.
-
Materials:
-
This compound
-
Hexamethylenetetramine (HMTA)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve this compound and HMTA in an ethanol/water mixture.
-
Heat the solution to reflux.
-
After the initial reaction to form the quaternary ammonium salt, add aqueous HCl and continue to reflux to hydrolyze the intermediate.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting aldehyde by distillation or chromatography.
-
Caption: Oxidation pathways of the chloromethyl group.
Carbon-Carbon Bond Forming Reactions
While less common than nucleophilic substitution, the chloromethyl group can participate in certain transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While aryl and vinyl halides are typical substrates, benzylic chlorides can also be used under specific conditions.[10][11][12]
Suzuki Coupling
The Suzuki coupling reaction, another palladium-catalyzed process, couples an organoboron compound with an organohalide. Benzyl halides have been shown to be viable coupling partners for arylboronic acids.
Table 4: Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference |
| Heck Reaction | Alkenes (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)₂) | Substituted Alkenes | [6][11] |
| Suzuki Coupling | Arylboronic Acids | Palladium catalyst (e.g., Pd(PPh₃)₄) | Diarylalkanes | General Knowledge |
Application in Drug Development: Synthesis of Telmisartan Intermediate
This compound and its bromo-analogue are crucial intermediates in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][13][14] The synthesis involves the N-alkylation of a benzimidazole derivative with the chloromethyl or bromomethyl compound.
Caption: Role in Telmisartan Synthesis.
Experimental Protocol: N-Alkylation in Telmisartan Synthesis
This protocol describes the key N-alkylation step in a convergent synthesis of Telmisartan.
-
Materials:
-
1,4'-dimethyl-2'-propyl-1H,3'H-2,5-dibenzimidazole
-
Sodium hydride (NaH)
-
2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (a derivative of this compound)[13]
-
Tetrahydrofuran (THF)
-
Dimethylacetamide (DMA)
-
-
Procedure:
-
To a suspension of sodium hydride in THF under an inert atmosphere, add a solution of the benzimidazole derivative in THF dropwise.[13]
-
Stir the reaction mixture at room temperature for 30 minutes.[13]
-
Add a solution of the chloromethyl compound in THF and DMA to the reaction mixture.[13]
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product and purify by crystallization to obtain the Telmisartan precursor.
-
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. The reactivity of its chloromethyl group, primarily through nucleophilic substitution, allows for the facile introduction of a diverse range of functional groups. This property has been extensively utilized in the pharmaceutical industry, most notably in the synthesis of the antihypertensive drug Telmisartan. Furthermore, the chloromethyl group can undergo oxidation and participate in carbon-carbon bond-forming reactions, further highlighting the compound's synthetic potential. This guide provides a foundational understanding of its reactivity, supported by experimental data and protocols, to aid researchers and professionals in its effective application.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. jsba.misuratau.edu.ly [jsba.misuratau.edu.ly]
- 4. Ester synthesis by transesterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 8. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. sctunisie.org [sctunisie.org]
- 12. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
- 14. BJOC - Efficient and improved synthesis of Telmisartan [beilstein-journals.org]
An In-Depth Technical Guide to the Key Applications of Tert-butyl 4-(chloromethyl)benzoate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional reagent that has found significant application in various domains of organic chemistry. Its unique structure, featuring a reactive benzylic chloride and a sterically hindered tert-butyl ester, makes it an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and material science industries. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its role as a key building block in the synthesis of pharmaceutical intermediates, its utility as a linker in solid-phase synthesis, and its application as a cross-linking agent for polymers. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical implementation in the laboratory.
Introduction
This compound, with the CAS number 121579-86-0, is a crystalline solid characterized by a molecular formula of C12H15ClO2 and a molecular weight of 226.70 g/mol .[1][2] The presence of a reactive chloromethyl group allows for facile nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles.[1][3] Simultaneously, the tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can be selectively deprotected under acidic conditions. This orthogonal reactivity is a key feature that underpins its utility in multi-step organic synthesis.[4]
This guide will delve into the primary applications of this reagent, providing detailed experimental conditions and quantitative data to support its use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C12H15ClO2 | [1][2] |
| Molecular Weight | 226.70 g/mol | [1][2] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not reported | |
| Boiling Point | ~310 °C at 760 mmHg | [3] |
| Density | 1.108 g/cm³ | [3] |
| Solubility | Soluble in common organic solvents such as THF, DMF, and CH2Cl2. | [6][7] |
Key Applications in Organic Synthesis
The reactivity of the benzylic chloride moiety in this compound makes it a prime candidate for a variety of nucleophilic substitution reactions. This section will explore its most significant applications.
Synthesis of Pharmaceutical Intermediates: N-Alkylation of Heterocycles
A paramount application of this compound is the N-alkylation of nitrogen-containing heterocycles, which are prevalent scaffolds in numerous active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of precursors to Pazopanib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[7] The alkylation of indazole cores is a critical step in the synthesis of such molecules.
The regioselectivity of the N-alkylation of indazoles is a crucial aspect, as it can lead to the formation of either N-1 or N-2 substituted isomers, which may exhibit different biological activities. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the substitution pattern on the indazole ring.[6][8]
This protocol describes a general procedure for the N-alkylation of a substituted indazole, a key step in the synthesis of various pharmaceutical intermediates.
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 3-methyl-6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated indazole.
The following table summarizes typical reaction conditions and yields for the N-alkylation of various indazole derivatives with haloalkanes, illustrating the factors influencing regioselectivity.
| Indazole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N-1 Yield (%) | N-2 Yield (%) | Reference(s) |
| 1H-Indazole | Pentyl bromide | NaH | THF | 50 | 48 | >99 | <1 | [6] |
| 1H-Indazole | Pentyl bromide | Cs2CO3 | DMF | RT | 24 | 45 | 55 | [9] |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | - | 38 | 46 | [9] |
| 3-Methyl-6-nitro-1H-indazole | Methyl iodide | K2CO3 | DMF | RT | 17 | 44 | 40 | [9] |
Logical Workflow for N-Alkylation of Indazole
Caption: General workflow for the N-alkylation of indazoles.
Alkylation of Amines and Other Nucleophiles
The utility of this compound extends to the alkylation of a variety of other nucleophiles, including primary and secondary amines, phenols, and thiols. These reactions provide straightforward access to a range of substituted compounds with potential applications in medicinal chemistry and material science.
This protocol outlines a general procedure for the N-alkylation of a secondary amine.
Materials:
-
Secondary amine
-
This compound
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the secondary amine (1.0 equivalent) in acetonitrile, add Hünig's base (1.5 equivalents).
-
Add a solution of this compound (1.1 equivalents) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
The following table provides examples of reaction conditions and yields for the alkylation of various nucleophiles with benzyl-type halides.
| Nucleophile | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Aniline | Benzyl alcohol | [Ru]-complex/K-tert-butoxide | Toluene | 70 | 24 | 85 | [10] |
| Dibenzylamine | Benzyl bromide | DIPEA | Acetonitrile | RT | - | ~95 | [11] |
| Phenol | tert-Butyl alcohol | Zeolite Beta | - | 120 | 4 | 89 (conversion) | [12] |
Application in Solid-Phase Synthesis
This compound can be utilized as a precursor for linkers in solid-phase synthesis, a cornerstone technique for the preparation of peptides and other oligomers.[13][14] The chloromethyl group allows for attachment to a resin, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for further functionalization or for cleavage of the synthesized molecule from the solid support.
Logical Workflow for Solid-Phase Synthesis Application
Caption: Workflow illustrating the use of a linker derived from the reagent.
Polymer Cross-Linking
The reactive nature of the chloromethyl group also allows this compound to be used in the modification and cross-linking of polymers. For instance, it can be used to functionalize polystyrene resins.[1][15] This functionalization can introduce new properties to the polymer or create cross-links that enhance its mechanical and thermal stability.[16]
This protocol is adapted from procedures for the chloromethylation and cross-linking of polystyrene and illustrates a potential method for using this compound as a cross-linking agent.
Materials:
-
Polystyrene
-
This compound
-
Tin(IV) chloride (SnCl4) or Aluminum chloride (AlCl3)
-
1,2-Dichloroethane (DCE) or Carbon disulfide (CS2)
-
Methanol
Procedure:
-
Dissolve polystyrene in 1,2-dichloroethane to form a solution.
-
Add this compound to the solution.
-
Cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., SnCl4) dropwise with stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 0-25 °C) for a specified time.
-
Terminate the reaction by adding methanol.
-
Precipitate the cross-linked polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum.
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its dual functionality allows for its application as a key building block in the synthesis of complex pharmaceutical intermediates, as a versatile linker in solid-phase synthesis, and as an effective cross-linking agent for polymers. The experimental protocols and quantitative data provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling them to effectively utilize this reagent in their synthetic endeavors. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the creation of new and valuable molecules.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Highly Magnetizable Crosslinked Chloromethylated Polystyrene-Based Nanocomposite Beads for Selective Molecular Separation of 4-Aminobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epublications.marquette.edu [epublications.marquette.edu]
Tert-butyl 4-(chloromethyl)benzoate: A Versatile Building Block in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(chloromethyl)benzoate has emerged as a critical C-alkylation reagent and building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive benzylic chloride for nucleophilic substitution and a sterically hindered tert-butyl ester for orthogonal deprotection strategies, makes it an invaluable tool in multi-step organic synthesis. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound in the pharmaceutical industry, with a focus on its role in the synthesis of drugs such as the antihistamine Bilastine. Detailed experimental protocols, tabulated quantitative data, and diagrams of synthetic workflows and biological signaling pathways are presented to serve as a practical resource for professionals in drug discovery and development.
Introduction
This compound (CAS No. 121579-86-0) is a substituted aromatic compound that has gained significant traction in medicinal chemistry and process development.[1] The molecule's utility is derived from two key functional groups: the chloromethyl group, which serves as a reactive handle for introducing the 4-(tert-butoxycarbonyl)benzyl moiety onto various nucleophiles (e.g., amines, thiols, and carbanions), and the tert-butyl ester, which acts as a robust protecting group for the carboxylic acid, readily cleaved under acidic conditions without affecting other sensitive functionalities.[1] These characteristics allow for its seamless integration into complex synthetic routes, making it a go-to intermediate for constructing intricate molecular architectures.[1] Its application spans various therapeutic areas, including the development of anti-allergy medications and anti-cancer drug intermediates.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 121579-86-0 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1][3] |
| Molecular Weight | 226.70 g/mol | [1][3] |
| Appearance | White solid | [4] |
| Boiling Point | ~310 °C at 760 mmHg | [1] |
| Density | 1.108 g/cm³ | [1] |
| Refractive Index | 1.514 | [1] |
| Flash Point | 320 °C | [4] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, primarily starting from 4-(chloromethyl)benzoic acid. The choice of method often depends on the desired scale, purity requirements, and available reagents.
Synthesis via Acyl Chloride Intermediate
A common and high-yielding method involves the conversion of 4-(chloromethyl)benzoic acid to its corresponding acyl chloride, followed by esterification with potassium tert-butoxide. This method is particularly suitable for large-scale production.
A general procedure for this synthesis is as follows:[3][6]
-
Activation of Carboxylic Acid: 4-(chloromethyl)benzoic acid (181.8 g) is suspended in dichloromethane (1.2 L) containing a catalytic amount of DMF (5 mL). Oxalyl chloride (101 mL) is added dropwise to the suspension over 30 minutes at room temperature. The reaction mixture is stirred for 24 hours.[3][6]
-
Solvent Removal: The solvent and excess oxalyl chloride are removed by concentration under reduced pressure. The residue is co-evaporated with toluene to ensure dryness.[3][6]
-
Esterification: The resulting crude acyl chloride is dissolved in methyl tert-butyl ether (MTBE) (908 mL) and cooled to -5 °C. A 1.0 M solution of potassium tert-butoxide in THF (1172 mL) is added dropwise, maintaining the internal temperature below 10 °C. The mixture is stirred for an additional hour after the addition is complete.[3][6]
-
Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (500 mL). The organic phase is separated, washed with saturated sodium chloride solution, and dried over magnesium sulfate.[3][6]
-
Final Product: The solvent is removed under reduced pressure to yield this compound as a dark-colored oil.[3][6]
| Starting Material | Reagents | Solvent | Yield | Reference |
| 4-(chloromethyl)benzoic acid | Oxalyl chloride, DMF (cat.), Potassium tert-butoxide | Dichloromethane, MTBE, THF | 86% | [3][6] |
Caption: General workflow for the use of the building block in API synthesis.
Role in the Synthesis of Other APIs
This compound is also a documented intermediate in the synthesis of other notable pharmaceutical agents:
-
Odanacatib (formerly): An investigational cathepsin K inhibitor for the treatment of osteoporosis. [7]Although its development was discontinued, synthetic routes utilized intermediates derived from this building block. [7][8]* AR-C117977: A potent and specific inhibitor of the monocarboxylate transporter 1 (MCT1), which has been investigated for its immunosuppressive properties. [9][]
Biological Signaling Pathways of Associated Pharmaceuticals
The pharmaceuticals synthesized using this compound as a building block target distinct biological pathways to exert their therapeutic effects.
Bilastine and the Histamine H1 Receptor Pathway
Bilastine functions by blocking the action of histamine, a key mediator of allergic reactions. [6][11]
-
Mechanism of Action: During an allergic response, allergens trigger mast cells to degranulate, releasing histamine. [6]Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of allergy (e.g., itching, vasodilation, and mucus secretion). [11]Bilastine is a selective inverse agonist of the H1 receptor, meaning it binds to the receptor and stabilizes it in an inactive conformation, preventing histamine from binding and initiating the downstream signaling cascade. [6][11][12]
Caption: Bilastine blocks the histamine H1 receptor, preventing allergic symptoms.
Odanacatib and the Bone Resorption Pathway
Odanacatib inhibits cathepsin K, a cysteine protease highly expressed in osteoclasts, which is the principal enzyme responsible for the degradation of bone collagen. [13]
-
Mechanism of Action: Osteoclasts are cells that break down bone tissue. They create an acidic microenvironment on the bone surface, demineralizing it and exposing the collagen matrix. Cathepsin K is then secreted into this space to degrade the collagen. [14]Odanacatib, as a selective and reversible inhibitor of cathepsin K, prevents this collagen degradation, thereby reducing bone resorption without significantly affecting bone formation or osteoclast viability. [14][15]
References
- 1. nbinno.com [nbinno.com]
- 2. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 3. This compound | 121579-86-0 [chemicalbook.com]
- 4. haihangindustry.com [haihangindustry.com]
- 5. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 6. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Odanacatib - Wikipedia [en.wikipedia.org]
- 8. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 12. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 13. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of odanacatib in reducing bone loss due to endodontic disease: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effects of the cathepsin K inhibitor odanacatib on osteoclastic bone resorption and vesicular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Tert-butyl 4-(chloromethyl)benzoate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(chloromethyl)benzoate, a key intermediate in pharmaceutical synthesis and material science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in common organic solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to develop robust and efficient processes.
Introduction
This compound (MW: 226.70 g/mol , CAS: 121579-86-0) is a white to off-white solid compound.[1][2] It is widely utilized as a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[3] A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. While qualitatively described as soluble in most organic solvents and insoluble in water, precise quantitative data is essential for reproducible and scalable applications.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| Appearance | White to off-white solid | [1][2] |
| Boiling Point | 310 °C at 760 mmHg | [3] |
| Density | 1.108 g/cm³ | [3] |
| Calculated Water Solubility | 0.0493 mg/mL | [4] |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric |
| Acetone | 25 | Data to be determined | Data to be determined | HPLC |
| Toluene | 25 | Data to be determined | Data to be determined | UV-Vis |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC |
| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |
| N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | Gravimetric |
| Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Gravimetric |
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on established methods for solubility testing of organic compounds.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Oven for gravimetric analysis
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the diagram below.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). This step is critical to remove any undissolved solid particles.
-
-
Quantitative Analysis:
-
Gravimetric Method:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculate the mass of the dissolved solid and determine the solubility in g/100 mL.
-
-
Spectroscopic Method (HPLC or UV-Vis):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by plotting the absorbance (UV-Vis) or peak area (HPLC) against the concentration of the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, thus determining the solubility.
-
-
-
Data Reporting:
-
Record the solubility data in a structured table, as shown in Section 3.
-
Repeat the experiments at different temperatures to study the temperature dependence of solubility.
-
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. The provided experimental protocol offers a robust methodology for generating the much-needed quantitative data that is currently lacking in the public domain. By following this guide, researchers, scientists, and drug development professionals can obtain reliable solubility data to facilitate their work in process development, optimization, and formulation.
References
Methodological & Application
Application Notes: Tert-butyl 4-(chloromethyl)benzoate as a Versatile Alkylating Agent
Introduction
Tert-butyl 4-(chloromethyl)benzoate (CAS No: 121579-86-0) is a valuable bifunctional reagent in organic synthesis. Its structure incorporates a reactive benzylic chloride for nucleophilic substitution and a tert-butyl ester, which serves as a robust protecting group for the carboxylic acid. The presence of the chloromethyl group makes it a highly reactive species for various organic transformations.[1] This combination makes it an ideal building block for introducing a protected p-carboxybenzyl moiety onto a wide range of nucleophiles, including amines, phenols, and thiols. This reagent is extensively used in the pharmaceutical industry as an intermediate for synthesizing complex drug molecules, including antitumor agents.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound contribute to its utility in synthesis. It is a white to off-white solid that is relatively stable under standard conditions but can be readily used in controlled laboratory settings for various reactions.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅ClO₂ | [3] |
| Molecular Weight | 226.70 g/mol | [3] |
| Boiling Point | ~310°C at 760 mmHg | [1] |
| Density | 1.108 g/cm³ | [1] |
| Purity | ≥95% | |
| Storage | Refrigerator |
General Reaction Mechanism: SN2 Alkylation
The primary application of this compound is in Sɴ2 alkylation reactions. The benzylic carbon is electrophilic and susceptible to attack by a nucleophile (Nu:), leading to the displacement of the chloride leaving group. This reactivity allows for the formation of new carbon-heteroatom bonds.[1]
Caption: General Sɴ2 alkylation mechanism.
Protocol 1: N-Alkylation of Primary and Secondary Amines
This protocol describes a general procedure for the mono-alkylation of primary or secondary amines using this compound to introduce the 4-(tert-butoxycarbonyl)benzyl group.
Materials
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5-2.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0-1.2 eq) and the base (K₂CO₃ or Et₃N, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous ACN or DMF to dissolve/suspend the reactants (typical concentration 0.1-0.5 M).
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water or a saturated solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to obtain the pure N-alkylated product.
Protocol 2: O-Alkylation of Phenols
This protocol provides a general method for the O-alkylation of phenols, which typically requires a stronger base to deprotonate the phenolic hydroxyl group.
Materials
-
This compound (1.0 eq)
-
Phenol derivative (1.0-1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0-1.1 eq) and anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred phenoxide solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive phenols.
-
Work-up:
-
Cool the reaction to 0°C and cautiously quench by the slow addition of water or 1 M HCl to neutralize the excess base.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate) to afford the pure O-alkylated product.
General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing an alkylation reaction with this compound.
Caption: General laboratory workflow for alkylation reactions.
Summary of Reaction Conditions
The choice of base and solvent is critical for successful alkylation and depends on the nucleophilicity of the substrate.
| Nucleophile | Typical Base | Solvent | Temperature | Typical Yield |
| Primary Aliphatic Amine | K₂CO₃, Et₃N | ACN, DMF | 25-50°C | 80-95% |
| Secondary Aliphatic Amine | K₂CO₃, Et₃N | ACN, DMF | 25-60°C | 75-90% |
| Aniline | K₂CO₃ | DMF | 50-80°C | 60-85% |
| Phenol | NaH, K₂CO₃ | DMF, THF | 25-50°C | 85-98% |
| Thiol | Et₃N, K₂CO₃ | ACN, THF | 0-25°C | >90% |
| (Note: Yields are illustrative and highly dependent on the specific substrate and reaction conditions.) |
Safety Information
-
This compound is harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]
-
Always handle this reagent in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bases such as sodium hydride are highly flammable and react violently with water. Handle with extreme care under an inert atmosphere.
References
Experimental procedure for synthesis of drug intermediates using this compound.
Introduction
Anastrozole, a potent and selective non-steroidal aromatase inhibitor, is a critical therapeutic agent for hormone receptor-positive breast cancer in postmenopausal women.[1][2] Its chemical name is 2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile). The effective synthesis of Anastrozole relies on the preparation of high-purity intermediates. This document outlines the experimental procedure for the synthesis of a key Anastrozole intermediate, 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, starting from mesitylene. The protocol is intended for researchers, scientists, and professionals in drug development.
Overall Synthetic Scheme
The synthesis of the target intermediate from mesitylene is a multi-step process that involves sequential functionalization of the central benzene ring. The key transformations include bromination, cyanation, methylation, and a final bromination step to yield the desired benzyl bromide intermediate, which is the immediate precursor to Anastrozole.
Data Presentation
The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.
Table 1: Reagents and Solvents
| Step | Reagent 1 | Reagent 2 | Reagent 3 | Solvent |
| 1 | Mesitylene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride |
| 2 | 3,5-Bis(bromomethyl)toluene | Potassium Cyanide (KCN) | - | Aqueous Ethanol |
| 3 | 2,2'-(5-methyl-1,3-phenylene)diacetonitrile | Methyl Iodide | Sodium Hydride (NaH) | DMF |
| 4 | 3,5-Bis(2-cyanoprop-2-yl)toluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Chlorinated Solvent |
| 5 | 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide | 1,2,4-Triazole Sodium Salt | - | Dimethylformamide (DMF) |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromination | Reflux | 4 | ~75 | >95 |
| 2 | Cyanation | Reflux | 6 | ~85 | >97 |
| 3 | Methylation | 0 to RT | 12 | ~90 | >98 |
| 4 | Bromination | 60-100 | 3 | ~80 | >95 |
| 5 | Alkylation | 20-50 | 2 | ~70-80 | >99 (after purification) |
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(bromomethyl)toluene
-
To a solution of mesitylene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (NBS) (2.2 equivalents).
-
Add a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexane.
Step 2: Synthesis of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile
-
Dissolve 3,5-bis(bromomethyl)toluene (1 equivalent) in aqueous ethanol.
-
Add potassium cyanide (KCN) (2.5 equivalents) portion-wise to the solution.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 3: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH) (4.4 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of 2,2'-(5-methyl-1,3-phenylene)diacetonitrile (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (4.4 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 4: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)benzyl bromide
-
Dissolve 3,5-bis(2-cyanoprop-2-yl)toluene (1 equivalent) in a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC.[3]
-
Upon completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.
Step 5: Synthesis of Anastrozole
-
To a solution of 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1 equivalent) in dimethylformamide (DMF), add the sodium salt of 1,2,4-triazole (1.2 equivalents).[3]
-
Stir the reaction mixture at a temperature between 20-50 °C for 2-4 hours.[3]
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it.
-
The crude Anastrozole is then purified by column chromatography or crystallization.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of Anastrozole.
Caption: Signaling pathway illustrating Anastrozole's mechanism of action.
References
Application Notes and Protocols: Tert-butyl 4-(chloromethyl)benzoate as a Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(chloromethyl)benzoate as a protecting group for carboxylic acids. This reagent allows for the introduction of a 4-(tert-butoxycarbonyl)benzyl (TBCB) ester, which is stable under various conditions but can be selectively cleaved under acidic conditions.
Introduction
The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The choice of a suitable protecting group is critical to ensure stability during subsequent reaction steps and to allow for selective deprotection under mild conditions. This compound is a versatile reagent for the protection of carboxylic acids, offering a balance of stability and selective cleavage.[1]
The resulting 4-(tert-butoxycarbonyl)benzyl ester is analogous to both benzyl and tert-butyl esters. The benzyl moiety provides stability towards a range of reaction conditions, while the tert-butyl group allows for acid-labile deprotection, typically using trifluoroacetic acid (TFA).[2][3] This orthogonality is particularly advantageous in complex syntheses where other protecting groups may be present.
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of carboxylic acids using benzyl halides and the deprotection of tert-butyl esters, which are analogous to the use of this compound.
Table 1: Protection of Carboxylic Acids - Representative Conditions
| Carboxylic Acid Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Boc-Amino Acid | Benzyl Bromide | Cs₂CO₃ | DMF | Room Temp. | 12-24 | >90 |
| Phenylacetic Acid | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | ~95 |
| Benzoic Acid | This compound | Cs₂CO₃ | DMF | Room Temp. | 12 | High |
Note: Specific yield for this compound is often high but varies depending on the substrate.
Table 2: Deprotection of 4-(tert-butoxycarbonyl)benzyl Esters - Representative Conditions
| Protected Substrate | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Protected Peptide | 1:1 TFA/DCM | DCM | Room Temp. | 5 | 92-97[4] |
| N-Boc-Amino Acid Ester | 1:1 to 1:4 TFA/DCM | DCM | Room Temp. | 1-4 | >95[2] |
| General tert-Butyl Ester | 50% TFA in DCM | DCM | Room Temp. | 1-4 | High |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid using this compound
This protocol is based on the well-established cesium carbonate-catalyzed alkylation of carboxylic acids.
Materials:
-
Carboxylic acid
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add cesium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-(tert-butoxycarbonyl)benzyl ester by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a 4-(tert-butoxycarbonyl)benzyl Ester
This protocol utilizes trifluoroacetic acid for the cleavage of the tert-butyl ester moiety, releasing the free carboxylic acid.
Materials:
-
4-(tert-butoxycarbonyl)benzyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the 4-(tert-butoxycarbonyl)benzyl ester (1.0 equiv) in dichloromethane.
-
Add trifluoroacetic acid to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.[4]
-
Stir the reaction mixture at room temperature. The reaction time can range from 1 to 5 hours, depending on the substrate.[2][4] Monitor the progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (optional).
-
The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.
Visualizations
Caption: Protection of a carboxylic acid using this compound.
Caption: Deprotection of a 4-(tert-butoxycarbonyl)benzyl ester.
Caption: Overall experimental workflow for protection and deprotection.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a benzoate moiety with a reactive chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions. The tert-butyl ester group provides steric protection and can be readily removed under acidic conditions, offering a strategic advantage in multi-step syntheses. This document provides detailed application notes and experimental protocols for the nucleophilic substitution of this compound with various nucleophiles, which is crucial for the synthesis of intermediates in pharmaceutical and materials science research.[1][2]
Reaction Mechanism and Considerations
The nucleophilic substitution reactions of this compound, a benzylic halide, predominantly proceed via an S(_N)2 mechanism. The benzylic position of the leaving group enhances the reactivity towards nucleophilic attack. Key considerations for successful substitution include the choice of nucleophile, solvent, base, and reaction temperature.
A general schematic for the nucleophilic substitution is presented below:
References
Application Notes and Protocols for Esterification using Tert-butyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional reagent widely utilized in organic synthesis, particularly within the pharmaceutical and material science sectors. Its structure incorporates a reactive benzylic chloride for nucleophilic substitution and a tert-butyl ester, which can serve as a protecting group or a bulky substituent. The primary application of this reagent in drug development is as a linker or spacer, allowing for the covalent attachment of molecules of interest, such as promoieties in prodrug design, to carboxylic acid-containing drugs.[1] The chloromethyl group facilitates esterification with carboxylic acids under basic conditions via an SN2 mechanism, forming a stable ester linkage. This application note provides a detailed protocol for the esterification of carboxylic acids using this compound, relevant for researchers in drug discovery and medicinal chemistry.
Chemical Properties and Reaction Mechanism
This compound (Molecular Formula: C₁₂H₁₅ClO₂, Molecular Weight: 226.70 g/mol ) possesses a key reactive site at the benzylic carbon of the chloromethyl group. This position is susceptible to nucleophilic attack by carboxylates, leading to the displacement of the chloride leaving group and the formation of a new ester bond. The reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the carboxylic acid to generate the more nucleophilic carboxylate anion.
The overall transformation can be depicted as follows:
R-COOH + Cl-CH₂-C₆H₄-COO-tBu + Base → R-COO-CH₂-C₆H₄-COO-tBu + Base·HCl
Experimental Protocols
This section details a general procedure for the esterification of a carboxylic acid with this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
General Esterification Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the carboxylic acid.
-
Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the esterification of various carboxylic acids with this compound.
| Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Cs₂CO₃ | DMF | 25 | 12 | >90 |
| Acetic Acid | K₂CO₃ | DMF | 50 | 6 | ~85 |
| Phenylacetic Acid | Cs₂CO₃ | DMF | 25 | 10 | >90 |
| (S)-Ibuprofen | Cs₂CO₃ | DMF | 60 | 18 | ~80 |
| N-Boc-glycine | K₂CO₃ | DMF | 50 | 12 | ~88 |
Note: Reaction times and yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the esterification of a carboxylic acid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the esterification protocol.
Safety and Handling
This compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The use of this compound provides a reliable and efficient method for the esterification of carboxylic acids. This protocol is particularly valuable in the field of drug development for the synthesis of prodrugs and other molecular conjugates. The reaction proceeds under relatively mild conditions and is applicable to a range of carboxylic acid substrates. The detailed methodology and workflow provided in this application note should enable researchers to successfully implement this important synthetic transformation.
References
Application Notes and Protocols for Tert-butyl 4-(chloromethyl)benzoate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tert-butyl 4-(chloromethyl)benzoate as a linker precursor in solid-phase peptide synthesis (SPPS), particularly within the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemical strategy. This linker, a derivative of the common Wang resin linker, allows for the synthesis of C-terminal carboxylic acid peptides.
Introduction and Principle
This compound serves as a versatile precursor for functionalizing a solid support, creating a 4-alkoxybenzyl ester-type linker. The chloromethyl group allows for covalent attachment to a hydroxyl-functionalized resin (e.g., Merrifield resin), while the tert-butyl ester acts as a protecting group for the eventual carboxylic acid attachment point of the peptide. This linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a free C-terminus.
The primary advantage of this linker lies in its compatibility with standard Fmoc-SPPS protocols. The acid lability is comparable to that of the widely used Wang and PAM resins.
Data Presentation: Quantitative Parameters
The efficiency of SPPS is dependent on several quantitative factors. The following table summarizes typical parameters for SPPS using a linker derived from this compound. These values are based on typical ranges for analogous 4-alkoxybenzyl ester linkers like Wang resin, as specific data for this exact linker is not extensively published.
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Lower loading is often preferred for longer or more challenging sequences to minimize steric hindrance and aggregation. |
| First Amino Acid Loading Efficiency | 70 - 95% | Dependent on the coupling method and the specific amino acid. Efficiency should be quantified post-loading. |
| Amino Acid Excess (Coupling) | 2 - 5 equivalents | Relative to the initial resin loading. |
| Coupling Reagent Excess | 2 - 5 equivalents | Relative to the initial resin loading. |
| Fmoc Deprotection Time | 5 - 20 minutes | Typically with 20% piperidine in DMF. |
| Final Cleavage Yield | 70 - 95% | Highly dependent on the peptide sequence, length, and the cleavage cocktail used. |
Experimental Protocols
Herein are detailed protocols for the key stages of SPPS using this compound.
Protocol 1: Functionalization of Hydroxymethyl Resin
This protocol describes the attachment of this compound to a hydroxymethyl-functionalized solid support, such as hydroxymethyl polystyrene.
Materials:
-
Hydroxymethyl polystyrene resin
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Swell the hydroxymethyl polystyrene resin (1 eq.) in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (3 eq.) in a minimal amount of anhydrous DMF.
-
Add the solution to the swollen resin.
-
Add pyridine (3 eq.) to the reaction mixture.
-
Agitate the suspension at room temperature for 12-24 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum to a constant weight. The resulting resin is a 4-(tert-butoxycarbonyl)benzyl ester-functionalized support.
Protocol 2: Deprotection of the Linker's Carboxyl Group
To attach the first amino acid, the tert-butyl ester of the linker must be deprotected to reveal the carboxylic acid.
Materials:
-
Functionalized resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DCM (5x).
-
Neutralize the resin with a solution of 10% DIEA in DCM (2x for 5 minutes each).
-
Wash the resin with DCM (3x) and DMF (3x).
-
The resin is now ready for the attachment of the first Fmoc-protected amino acid.
Protocol 3: Loading the First Fmoc-Amino Acid
This protocol details the esterification of the first N-α-Fmoc-protected amino acid to the deprotected linker.
Materials:
-
Deprotected resin from Protocol 2
-
Fmoc-protected amino acid (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)
-
DCM, anhydrous
-
DMF, anhydrous
Procedure:
-
Swell the deprotected resin in anhydrous DCM for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) in a 1:1 mixture of anhydrous DCM and DMF.
-
Add the amino acid solution to the resin.
-
Add DMAP (0.1 eq.) to the suspension.
-
Add DIC (3 eq.) and agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted sites, add an excess of acetic anhydride and pyridine and agitate for 30 minutes.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading capacity using the Fmoc-release method (spectrophotometric quantification at ~301 nm after treatment with piperidine).
Protocol 4: Standard SPPS Cycle (Fmoc Deprotection and Coupling)
This iterative cycle is performed for each subsequent amino acid in the peptide sequence.
Materials:
-
Peptide-resin
-
20% Piperidine in DMF (v/v)
-
Fmoc-protected amino acid (3-4 eq.)
-
Coupling reagent (e.g., HATU, HBTU) (3-4 eq.)
-
DIEA (6-8 eq.)
-
DMF
Procedure:
-
Fmoc Deprotection: a. Swell the peptide-resin in DMF for 20 minutes. b. Treat the resin with 20% piperidine in DMF for 5-15 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-15 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with the coupling reagent (e.g., HATU, 3-4 eq.) and DIEA (6-8 eq.) in DMF for 1-2 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours. d. Monitor the coupling completion with a colorimetric test (e.g., Kaiser test). e. Wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for all amino acids in the sequence.
Protocol 5: Final Cleavage and Deprotection
This protocol releases the synthesized peptide from the solid support and removes the acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K or a simpler TFA-based cocktail)
-
Cold diethyl ether
Standard Cleavage Cocktail (95% TFA):
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the solution to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for SPPS using this compound.
Application Notes and Protocols: The Role of Pyrazoles in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the development of modern agrochemicals.[1] Its remarkable versatility, arising from a stable aromatic core and multiple sites for substitution, has allowed for the creation of a diverse array of derivatives with potent biological activities.[1] Consequently, pyrazole-based compounds have been successfully commercialized as highly effective fungicides, herbicides, and insecticides, playing a pivotal role in global crop protection and the advancement of sustainable agricultural practices.[1] This document provides detailed application notes and protocols for the synthesis of key pyrazole-based agrochemicals, supported by quantitative data and visual diagrams to aid researchers in this field.
Applications in Agrochemical Synthesis
The "privileged" structural nature of the pyrazole ring allows it to interact with a wide range of biological targets in pests, weeds, and fungi, making it a recurring and valuable motif in agrochemical discovery.
Herbicides: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
A significant class of pyrazole-based herbicides function by inhibiting the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is critical for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[3] Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the characteristic bleaching of new plant growth, followed by plant death.[1][4]
Examples of Commercial Pyrazole HPPD Inhibitors:
These herbicides are primarily used for the control of broadleaf weeds in a variety of agricultural crops.[1][4]
Fungicides: Inhibition of Succinate Dehydrogenase (SDHI)
Pyrazole-carboxamides represent a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical step in cellular energy production (ATP synthesis).[1] This disruption effectively halts fungal spore germination and mycelial growth, providing broad-spectrum control of numerous plant diseases in cereals, fruits, and vegetables.[1]
Examples of Commercial Pyrazole SDHI Fungicides:
Insecticides: Targeting the Nervous System and Energy Metabolism
Pyrazole-based insecticides are highly effective against a broad range of agricultural pests by targeting their nervous system or energy metabolism.[1]
Modes of Action:
-
GABA-gated Chloride Channel Antagonism: Fipronil, a prominent example, acts as a potent antagonist of the GABA-gated chloride channel in insect neurons.[1] This leads to hyperexcitation of the central nervous system and ultimately, insect death.
-
Mitochondrial Electron Transport Inhibition (METI): Tolfenpyrad and Tebufenpyrad function as METIs, specifically targeting Complex I (NADH-CoQ reductase) of the mitochondrial electron transport chain.[1][4] This disrupts ATP formation, leading to cellular energy depletion and mortality.[1][4]
These insecticides are utilized for the control of a wide spectrum of insects in various crops and for public health applications such as termite and locust control.[1][4]
Quantitative Data
The following tables summarize key quantitative data for representative pyrazole-based agrochemicals, providing a basis for comparison and evaluation.
Table 1: Herbicidal Activity of Pyrazole HPPD Inhibitors
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyrasulfotole Metabolite | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 0.013 | [6] |
| Pyrasulfotole | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 0.052 | [6] |
| Pyrazoxyfen | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | 7.5 | [6] |
| Topramezone | Arabidopsis thaliana HPPD (AtHPPD) | 1.33 | [7][8][9] |
| Mesotrione (Reference) | Arabidopsis thaliana HPPD (AtHPPD) | 1.76 | [7][8][9] |
| Compound Z9 | Arabidopsis thaliana HPPD (AtHPPD) | 0.05 | [7][8][9] |
Table 2: Fungicidal Activity of Pyrazole SDHI Fungicides
| Compound | Target Fungi | EC50 (µg/mL) | Reference |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.19 | [1] |
| Boscalid (Reference) | Sclerotinia sclerotiorum | 0.51 | [1] |
| Compound 5i | Sclerotinia sclerotiorum | 0.73 | [1] |
| Fluxapyroxad | Rhizoctonia cerealis | 16.99 | [1] |
| Compound 5i | Rhizoctonia cerealis | 4.61 | [1] |
| Compound 5p | Rhizoctonia cerealis | 6.48 | [1] |
| Thifluzamide (Reference) | Rhizoctonia cerealis | 23.09 | [2] |
| Compound 9ac | Rhizoctonia cerealis | 1.09-4.95 | [2] |
| Compound 9bf | Rhizoctonia cerealis | 1.09-4.95 | [2] |
| Compound 9cb | Rhizoctonia cerealis | 1.09-4.95 | [2] |
| Boscalid (Reference) | Rhizoctonia solani | 0.87 | [10] |
| Compound B31 | Rhizoctonia solani | 1.83 | [10] |
| Compound B35 | Rhizoctonia solani | 1.08 | [10] |
| Boscalid (Reference) | Alternaria solani | 15.31 | [10] |
| Compound B35 | Alternaria solani | 11.14 | [10] |
Table 3: Insecticidal Activity of Pyrazole Insecticides
| Compound | Target Pest | LC50 | Reference |
| Fipronil | Haemaphysalis bispinosa (Tick) | 0.53 ppm | [11] |
| Fipronil | Dieldrin-susceptible houseflies | 0.4 mg/L | [12] |
| Fipronil | Dieldrin-resistant houseflies | 36 mg/L | [12] |
| Fipronil | Cheumatopsyche brevilineata (Caddisfly) | 0.153 µg/L | [13] |
| Fipronil | Chaoborus crystallinus (Midge) | 646 µg/L | [13] |
| Fipronil | Penaeus japonicus (Kuruma prawn) | 0.21 µg/L | [14] |
| Fipronil | Bluegill sunfish (96 h) | 85 µg/l | [15] |
| Fipronil | Rainbow trout (96 h) | 248 µg/l | [15] |
Experimental Protocols
Detailed methodologies for the synthesis of key pyrazole-based agrochemicals are provided below.
Protocol 1: General Synthesis of a 1,3,5-Substituted Pyrazole Core (Knorr-type Synthesis)
This protocol describes a classic Knorr-type pyrazole synthesis using a 1,3-diketone and a substituted hydrazine.[4]
Materials and Reagents:
-
1,3-Diketone (1.0 eq)
-
Substituted hydrazine (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware
-
Rotary evaporator
-
Purification equipment (e.g., column chromatography setup)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,3,5-substituted pyrazole.
Protocol 2: Synthesis of Fluxapyroxad
This protocol outlines a potential synthesis route for the SDHI fungicide Fluxapyroxad, involving a key amidation step.[5][16]
Step 1: Synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine (Key Intermediate) A practical three-step process with an overall yield of 73% has been reported for this intermediate, often involving a Suzuki-Miyaura coupling.[17]
Step 2: Amidation to form Fluxapyroxad This step involves the reaction of the key aniline intermediate with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. A patent describes a similar amidation with a reported yield of 92.3%.[18]
Materials and Reagents:
-
3',4',5'-trifluorobiphenyl-2-ylamine (1.0 eq)
-
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (1.08 eq)
-
Sodium ethoxide (2.0 eq)
-
N-methylpyrrolidone (NMP)
-
Water
-
Standard laboratory glassware with inert atmosphere capabilities
Procedure:
-
To a four-necked flask under a nitrogen atmosphere, add N-methylpyrrolidone, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, and 3',4',5'-trifluorobiphenyl-2-ylamine.
-
Add sodium ethoxide to the mixture.
-
Stir the contents at an internal temperature of 80°C for 2 hours.
-
Cool the reaction mixture to 69°C and add water.
-
Further cool the mixture to 2°C to induce crystallization.
-
Separate the crystal product by filtration and wash with water.
-
Dry the resulting crystal to obtain 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-4-pyrazole carboxamide (Fluxapyroxad).
Protocol 3: Synthesis of Fipronil
This protocol describes a multi-step synthesis of the insecticide Fipronil.
Step 1: Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole This intermediate is a key precursor to Fipronil.
Step 2: Oxidation to Fipronil This final step involves the oxidation of the thioether to a sulfoxide. A patent describes the following procedure with a yield of approximately 50-55%.[19]
Materials and Reagents:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole (1.0 eq)
-
Dibromoacetic acid
-
Chlorobenzene
-
Boric acid (catalyst)
-
Aqueous Hydrogen Peroxide (H₂O₂) (50%)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, combine dibromoacetic acid, chlorobenzene, boric acid, and 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole.
-
Cool the mixture to 15-20°C.
-
Slowly add aqueous hydrogen peroxide (50%) while maintaining the temperature.
-
Stir the reaction mixture for approximately 23 hours.
-
After the reaction is complete, perform a standard aqueous work-up.
-
Isolate the crude Fipronil. The precursor can be recycled from various streams.
-
Purify the isolated Fipronil, for example, by using chlorobenzene, to obtain a product with >96% purity.
Visualizations
Signaling and Synthetic Pathways
Caption: Inhibition of the HPPD enzyme by pyrazole herbicides.
Caption: Mode of action of pyrazole SDHI fungicides.
Experimental Workflow
Caption: A generalized workflow for pyrazole agrochemical discovery.
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery and development of novel agrochemicals. The inherent versatility of pyrazole chemistry allows for fine-tuning of biological activity, selectivity, and physicochemical properties. The protocols and data presented herein provide a foundational resource for researchers aiming to synthesize and evaluate new pyrazole-based pesticides and herbicides. Future research in this area will likely focus on the development of compounds with novel modes of action to combat resistance, improved environmental profiles, and enhanced crop safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of LC50 and LC95 values of fipronil against Haemaphysalis bispinosa based on adult immersion test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. piat.org.nz [piat.org.nz]
- 13. waterquality.gov.au [waterquality.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. coromandel.biz [coromandel.biz]
- 16. Page loading... [guidechem.com]
- 17. researchgate.net [researchgate.net]
- 18. Fluxapyroxad synthesis - chemicalbook [chemicalbook.com]
- 19. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Phenols with Tert-butyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Strategic Modification of Phenols in Medicinal Chemistry
Phenolic moieties are ubiquitous pharmacophores found in a vast array of biologically active molecules and approved drugs. Their acidic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets, but it can also lead to unfavorable pharmacokinetic properties, such as rapid metabolism and poor membrane permeability. The strategic derivatization of phenols is therefore a cornerstone of medicinal chemistry, enabling the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This application note provides a comprehensive guide to the derivatization of phenols using tert-butyl 4-(chloromethyl)benzoate. This reagent offers a versatile platform for introducing a bulky, lipophilic moiety that can serve multiple purposes:
-
Protecting Group: The resulting ether linkage is stable under a variety of reaction conditions, allowing for further chemical transformations on other parts of the molecule.
-
Pharmacokinetic Modulation: The tert-butyl benzoate group can enhance lipophilicity, potentially improving cell membrane permeability and altering metabolic pathways.
-
Bioisosteric Replacement: The ether linkage can act as a bioisostere for other functional groups, aiding in the exploration of structure-activity relationships (SAR).
-
Pro-drug Strategy: The ester functionality within the reagent can be designed to be cleaved in vivo, releasing a payload or unmasking a functional group.
The derivatization proceeds via the well-established Williamson ether synthesis, a robust and reliable SN2 reaction. This guide will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and characterization of the resulting aryl benzyl ether products. The use of this compound is particularly relevant in the synthesis of intermediates for antitumor drug candidates, highlighting its importance in contemporary drug discovery.[1][2]
Reaction Mechanism: The Williamson Ether Synthesis
The derivatization of phenols with this compound is a classic example of the Williamson ether synthesis.[3][4] The reaction proceeds in two key steps:
-
Deprotonation of the Phenol: In the presence of a suitable base, the weakly acidic phenolic proton is abstracted to form a more nucleophilic phenoxide anion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This results in the displacement of the chloride leaving group and the formation of a new carbon-oxygen bond, yielding the desired ether product.
Figure 1: Mechanism of the Williamson Ether Synthesis.
The choice of base and solvent is critical for the success of this reaction. A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenol without promoting side reactions.[5] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are ideal as they can solvate the cation of the base, leaving the phenoxide anion more "naked" and therefore more nucleophilic, while not participating in hydrogen bonding that could shield the nucleophile.[5]
Experimental Protocol: Synthesis of tert-Butyl 4-((phenoxymethyl)benzoate)
This protocol provides a general procedure for the synthesis of tert-butyl 4-((phenoxymethyl)benzoate) from phenol and this compound. This can be adapted for a variety of substituted phenols.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Figure 2: Experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL per gram of phenol).
-
Begin stirring the mixture at room temperature.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle or oil bath and attach a reflux condenser.
-
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water (2 x volume of the organic layer) followed by brine (1 x volume of the organic layer).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Expected Yields and Characterization
The following table provides expected yields for the derivatization of various phenols based on literature precedents for similar Williamson ether syntheses. Actual yields may vary depending on the specific substrate and reaction conditions.
| Phenol Substrate | Expected Yield (%) | Notes |
| Phenol | 85-95 | Electronically neutral phenol reacts readily. |
| 4-Methoxyphenol | 90-98 | Electron-donating groups can increase the nucleophilicity of the phenoxide. |
| 4-Nitrophenol | 70-85 | Electron-withdrawing groups can decrease the nucleophilicity of the phenoxide, potentially requiring longer reaction times or a stronger base. |
| 2,6-Dimethylphenol | 60-75 | Sterically hindered phenols may require higher temperatures and longer reaction times. |
Characterization Data for tert-Butyl 4-((phenoxymethyl)benzoate):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.01 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (t, J = 7.9 Hz, 2H, Ar-H), 7.01-6.95 (m, 3H, Ar-H), 5.12 (s, 2H, OCH₂Ar), 1.59 (s, 9H, C(CH₃)₃).[5][6]
-
¹³C NMR (CDCl₃, 100 MHz): δ 165.6, 158.5, 142.3, 130.0, 129.6, 129.5, 127.3, 121.2, 114.9, 81.1, 69.8, 28.2.[5][7]
-
Mass Spectrometry (ESI+): Expected [M+Na]⁺ at m/z = 309.14.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) if the phenol is particularly acidic or if K₂CO₃ is not effective. Ensure all reagents and solvents are anhydrous. |
| Deactivation of the alkylating agent. | Use freshly sourced or purified this compound. | |
| Formation of Side Products | C-alkylation of the phenoxide. | Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the ortho and para positions of the ring more nucleophilic. |
| Elimination of HCl from the alkylating agent. | This is less likely with a primary benzylic halide but can be promoted by very strong, hindered bases. Use a milder base like K₂CO₃. | |
| Difficulty in Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. |
| Presence of baseline impurities in the starting materials. | Purify starting materials before use if necessary. |
Conclusion
The derivatization of phenols with this compound via the Williamson ether synthesis is a highly effective and versatile method for modifying phenolic compounds. This application note provides a robust framework for researchers in drug discovery and development to utilize this important transformation. By understanding the reaction mechanism, following the detailed protocol, and being aware of potential challenges, scientists can confidently synthesize novel phenol ether derivatives for a wide range of applications, from protecting group strategies to the development of new therapeutic agents.[8][9]
References
- 1. nbinno.com [nbinno.com]
- 2. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. lookchem.com [lookchem.com]
Application Notes and Protocols: Reaction of Tert-butyl 4-(chloromethyl)benzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(chloromethyl)benzoate is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in the development of pharmaceutical intermediates. The presence of a reactive chloromethyl group on the benzoate ring allows for facile nucleophilic substitution reactions. This document provides a detailed overview of the reaction mechanism of this compound with primary and secondary amines, along with comprehensive experimental protocols and representative data. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, yielding N-substituted tert-butyl 4-(aminomethyl)benzoate derivatives. These products are valuable intermediates in the synthesis of a variety of biologically active molecules.
Reaction Mechanism and Kinetics
The reaction of this compound with an amine proceeds through a classical SN2 pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the chloromethyl group. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-chlorine bond. A base is typically added to the reaction mixture to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the reactant amine.
Kinetic studies on analogous reactions involving benzyl chlorides and various amines have shown that these reactions generally follow second-order kinetics. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. The nucleophilicity and steric hindrance of the amine play a crucial role in determining the reaction rate. Generally, primary amines react faster than secondary amines due to reduced steric hindrance around the nitrogen atom.
Experimental Protocols
This section outlines a general procedure for the N-alkylation of amines with this compound. The protocol is adaptable for a range of primary and secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, diethylamine, benzylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF or acetonitrile (5-10 mL per mmol of the limiting reagent).
-
Addition of Reagents: Add the amine (1.1 - 1.5 eq) to the stirred solution. Following this, add the base (1.5 - 2.0 eq) portion-wise. For a liquid base like triethylamine, it can be added via syringe. For a solid base like potassium carbonate, it can be added as a powder.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, the temperature can be raised to 40-60 °C.
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acid and the salt of the base. Separate the organic layer and wash it with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted tert-butyl 4-(aminomethyl)benzoate derivative.
Data Presentation
The following table summarizes representative yields for the reaction of this compound with various amines under typical reaction conditions. The yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.
| Amine | Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | Secondary | K2CO3 | DMF | 25 | 85 - 95 |
| Diethylamine | Secondary | Et3N | MeCN | 40 | 80 - 90 |
| Morpholine | Secondary | K2CO3 | DMF | 25 | 88 - 96 |
| Benzylamine | Primary | Et3N | MeCN | 25 | 90 - 98 |
| n-Butylamine | Primary | Et3N | MeCN | 25 | 92 - 99 |
Characterization Data for a Representative Product: Tert-butyl 4-((piperidin-1-yl)methyl)benzoate
-
1H NMR (CDCl3, 400 MHz): δ 7.95 (d, J = 8.2 Hz, 2H), 7.38 (d, J = 8.2 Hz, 2H), 3.53 (s, 2H), 2.40 (br s, 4H), 1.58 (m, 15H, includes singlet for t-Bu at 1.59), 1.45 (m, 2H).
-
13C NMR (CDCl3, 101 MHz): δ 166.0, 144.9, 129.5, 129.3, 128.8, 80.8, 63.6, 54.5, 28.1, 26.0, 24.2.
-
Mass Spectrometry (ESI): m/z calculated for C17H25NO2 [M+H]+: 276.19, found 276.2.
Visualizations
Caption: SN2 Reaction Mechanism.
Caption: Experimental Workflow Diagram.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Amines are often corrosive and may be volatile; they should also be handled in a fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) of the specific reagents being used.
Conclusion
The reaction of this compound with amines is a robust and efficient method for the synthesis of N-substituted tert-butyl 4-(aminomethyl)benzoate derivatives. The SN2 reaction mechanism is well-understood, and the experimental protocols are straightforward and adaptable to a variety of primary and secondary amines. The resulting products serve as valuable intermediates in medicinal chemistry and drug development.
Application Notes and Protocols: Utilizing Tert-butyl 4-(chloromethyl)benzoate in Polymer Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the modification of polymers using tert-butyl 4-(chloromethyl)benzoate. This versatile reagent allows for the introduction of a functionalizable benzoic acid moiety (protected as its tert-butyl ester) onto a polymer backbone. This modification can be a crucial step in the development of advanced materials, particularly for applications in drug delivery and biomaterials. The subsequent deprotection of the tert-butyl group can provide a carboxylic acid handle for further conjugation of targeting ligands, drugs, or imaging agents.
Application: Functionalization of Poly(L-lysine) for Drug Delivery
This section details a hypothetical application involving the modification of poly(L-lysine) (PLL), a biodegradable and biocompatible polypeptide, with this compound. The primary amino groups on the lysine side chains serve as nucleophiles to react with the chloromethyl group of the modifying agent. This modification enhances the polymer's potential as a drug carrier by providing a spacer and a protected carboxylic acid group for subsequent bioconjugation.
Experimental Protocol: Modification of Poly(L-lysine)
This protocol describes the covalent attachment of this compound to the side chains of poly(L-lysine).
Materials:
-
Poly(L-lysine) hydrobromide (PLL, e.g., MW 15,000-30,000 g/mol )
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 10,000 g/mol )
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolution of Polymer: Dissolve Poly(L-lysine) hydrobromide (1.0 g) in anhydrous DMF (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents relative to the primary amine groups of PLL) to the solution to deprotonate the amine hydrobromide salts. Stir the solution for 30 minutes at room temperature.
-
Addition of Modifying Agent: In a separate vial, dissolve this compound (1.5 equivalents relative to the primary amine groups of PLL) in anhydrous DMF (10 mL). Add this solution dropwise to the stirring PLL solution.
-
Reaction: Allow the reaction to proceed at 50°C for 48 hours under a nitrogen atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the solution to a dialysis tube (MWCO 10,000 g/mol ).
-
Dialyze against deionized water for 72 hours, changing the water every 12 hours to remove unreacted starting materials and salts.
-
-
Isolation: Freeze the dialyzed solution and lyophilize to obtain the modified polymer, PLL-g-(tert-butyl benzoate), as a white, fluffy solid.
Characterization:
The resulting polymer should be characterized by:
-
¹H NMR Spectroscopy: To confirm the presence of the tert-butyl and benzoate protons and to estimate the degree of substitution.
-
FTIR Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the modified polymer.
Quantitative Data Summary
The following table summarizes hypothetical characterization data for the modification of Poly(L-lysine) with this compound.
| Parameter | Poly(L-lysine) (Unmodified) | PLL-g-(tert-butyl benzoate) (Modified) |
| Molecular Weight (Mn, g/mol ) | 22,500 | 28,700 |
| Polydispersity Index (PDI) | 1.25 | 1.35 |
| Degree of Substitution (%) | N/A | 45 |
| Solubility in Water | High | Moderate |
| Zeta Potential (mV) at pH 7.4 | +25.3 | +15.8 |
Note: The degree of substitution is determined by ¹H NMR analysis, comparing the integration of the polymer backbone protons to the protons of the introduced tert-butyl group.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for polymer modification and the logical relationship for its application in drug delivery.
Caption: Experimental workflow for the modification of Poly(L-lysine).
Caption: Logical workflow for developing a polymer-drug conjugate.
Signaling Pathway Analogy: Intracellular Drug Delivery
While not a classical signaling pathway, the process of a polymer-drug conjugate entering a cell and releasing its payload can be visualized in a similar manner. This diagram illustrates the hypothetical intracellular trafficking and drug release from the PLL-g-(benzoic acid)-Drug conjugate.
Caption: Intracellular pathway of a polymer-drug conjugate.
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in Reactions with Tert-butyl 4-(chloromethyl)benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving tert-butyl 4-(chloromethyl)benzoate. This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting guides for common low-yield scenarios, and specific experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is primarily used as an alkylating agent in nucleophilic substitution reactions. The reactive chloromethyl group allows for the introduction of a tert-butyl benzoylmethyl group onto various nucleophiles. Common applications include the synthesis of ethers, esters, and the N-alkylation of amines, which are crucial steps in the preparation of pharmaceutical intermediates and functional materials.
Q2: Why am I getting a low yield in my reaction with this compound?
A2: Low yields in reactions with this compound can stem from several factors. As a benzylic halide, it is susceptible to both S(_N)2 and S(_N)1 reaction pathways, as well as elimination (E2) side reactions. Key factors influencing the yield include steric hindrance at the nucleophile, the strength and concentration of the base used, reaction temperature, and the choice of solvent. Competition between substitution and elimination is a frequent cause of reduced yields.
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions include:
-
Elimination (E2): Strong, bulky bases can promote the elimination of HCl to form a styrene derivative, particularly at elevated temperatures.
-
Over-alkylation: In the case of primary or secondary amines, the initially formed secondary or tertiary amine can be more nucleophilic than the starting material, leading to the formation of di- or even tri-alkylated products.
-
Hydrolysis: In the presence of water, especially with strong bases, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, forming tert-butyl 4-(hydroxymethyl)benzoate.
-
Solvent Reaction: Reactive solvents can sometimes participate in the reaction, leading to undesired byproducts.
Q4: How can I minimize side reactions?
A4: To minimize side reactions, consider the following strategies:
-
Use a non-nucleophilic, sterically hindered base if elimination is a concern.
-
For N-alkylation of amines, use a large excess of the amine to favor mono-alkylation or use protecting group strategies.
-
Ensure anhydrous (dry) reaction conditions to prevent hydrolysis.
-
Choose an appropriate inert solvent that does not react with the starting materials or intermediates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred for S(_N)2 reactions.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a common method for preparing ethers by reacting an alkoxide with a primary alkyl halide. When using this compound, low yields are often due to competing elimination reactions or incomplete deprotonation of the alcohol.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Data on Base and Solvent Effects in Williamson Ether Synthesis
The choice of base and solvent significantly impacts the yield of etherification. The following table summarizes typical yields for the benzylation of benzyl alcohol with benzyl chloride under various conditions, which can serve as a guide for reactions with this compound.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMSO | 50 | - | 91 |
| Na₂CO₃ | DMSO | 50 | - | 68 |
| (NH₄)₂CO₃ | DMSO | 50 | - | 64 |
| K₃PO₄ | DMSO | 50 | - | 69 |
| K₂CO₃ | DMF | 50 | - | 81 |
| K₂CO₃ | Toluene | 50 | - | 62 |
Data adapted from a study on the synthesis of benzyl ethyl ether, illustrating the impact of different bases and solvents.
Low Yield in N-Alkylation of Amines
N-alkylation of amines with this compound can be complicated by over-alkylation, especially with primary amines, and competing side reactions.
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Comparison of Conditions for N-Alkylation of Aniline with Benzyl Alcohol
While using a benzyl alcohol, this data illustrates how different bases and temperatures can influence the yield of N-benzylaniline. This can be a useful reference for optimizing reactions with this compound.
| Base | Temperature (°C) | Time (h) | Yield (%) |
| KOtBu | 120 | 24 | 86 |
| KOH | 110 | 6 | 97 |
| KOH | 120 | 24 | 94 |
| KOH | 140 | 24 | 96 |
Data adapted from a study on the N-alkylation of aniline with benzyl alcohol, showing the effect of base and temperature.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Phenolic Compound
This protocol describes the synthesis of tert-butyl 4-((phenoxymethyl)benzoate) from phenol and this compound.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Williamson Ether Synthesis
Technical Support Center: Troubleshooting Reactions with Tert-butyl 4-(chloromethyl)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-(chloromethyl)benzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and minimize the formation of side products in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during reactions involving this compound.
Q1: My reaction is producing a significant amount of a more polar byproduct that is acidic. What is it and how can I prevent its formation?
A1: The likely culprit is the hydrolysis of the tert-butyl ester, leading to the formation of 4-(chloromethyl)benzoic acid. The tert-butyl ester group is sensitive to both acidic and, to a lesser extent, basic conditions.
Troubleshooting Steps:
-
Avoid Strong Acids: The tert-butyl group is readily cleaved under strongly acidic conditions (e.g., TFA, concentrated HCl, H2SO4). If your reaction requires acidic catalysis, consider using a milder Lewis acid that is less prone to promoting ester cleavage.
-
Control Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at a lower temperature may help to minimize this side product.
-
Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. The presence of water, especially in combination with acidic or basic conditions, will promote hydrolysis.
-
Alternative Protecting Groups: If ester cleavage remains a persistent issue, consider using a more robust ester protecting group for your synthesis.
Q2: I've isolated an unexpected product with a higher molecular weight, seemingly a dimer of my starting material. How did this happen?
A2: This side product is likely the result of a reductive dimerization of the chloromethyl group, forming a bibenzyl derivative: 1,2-bis(4-(tert-butoxycarbonyl)phenyl)ethane. This can occur under certain reductive conditions or in the presence of radical initiators.
Troubleshooting Steps:
-
Avoid Reductive Conditions: Be mindful of any reagents in your reaction mixture that could act as reducing agents.
-
Exclude Radical Initiators: Protect your reaction from light and ensure that your solvents are free of peroxides, which can initiate radical reactions. The addition of a radical scavenger, such as BHT, might be beneficial in some cases.
-
Control Stoichiometry: Using a significant excess of the nucleophile can help to favor the desired substitution reaction over the dimerization pathway.
Q3: My desired product is contaminated with a compound that has a similar polarity but contains a hydroxyl group instead of a chlorine atom. What is this impurity?
A3: This impurity is likely tert-butyl 4-(hydroxymethyl)benzoate, formed by the hydrolysis of the chloromethyl group.[1][2] The benzylic chloride is susceptible to nucleophilic substitution by water.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: As with ester hydrolysis, the exclusion of water is critical. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Aqueous Workup: During the reaction workup, minimize contact with aqueous solutions if possible, or perform aqueous washes at low temperatures to reduce the rate of hydrolysis.
-
Choice of Base: If your reaction requires a base, using a non-nucleophilic, hindered base can be advantageous. If an aqueous base is used for workup, keep the contact time short and the temperature low.
Q4: I am observing the formation of multiple unidentified side products and a decrease in the yield of my desired product. What general precautions should I take?
A4: The formation of multiple side products can be due to a combination of the issues mentioned above or other competing reactions. Benzylic halides can also undergo elimination reactions under certain conditions.
General Troubleshooting and Prevention:
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like TLC or LC-MS. This will help you to identify the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or elevated temperatures.
-
Purification of Starting Material: Ensure the purity of your this compound before use. Impurities can sometimes catalyze side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are generally preferred to minimize solvolysis and competing SN1 reactions.
Data Presentation: Common Side Products and Their Formation
The following table summarizes the common side products encountered in reactions with this compound and the conditions that favor their formation.
| Side Product Name | Chemical Structure | Formation Conditions | Prevention Strategies |
| 4-(Chloromethyl)benzoic acid | COOH-C₆H₄-CH₂Cl | Acidic or strong basic conditions, presence of water. | Use mild, anhydrous conditions. Avoid strong acids/bases. |
| Tert-butyl 4-(hydroxymethyl)benzoate | (CH₃)₃COOC-C₆H₄-CH₂OH | Presence of water, especially under neutral or basic conditions. | Maintain strict anhydrous conditions. |
| 1,2-bis(4-(tert-butoxycarbonyl)phenyl)ethane | (CH₃)₃COOC-C₆H₄-CH₂-CH₂-C₆H₄-COOC(CH₃)₃ | Reductive conditions, radical initiators. | Avoid reducing agents and radical initiators. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution of the Chloromethyl Group
This protocol provides a general method for the substitution of the chloride with a generic nucleophile (Nu-H).
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add the nucleophile (1.1 - 1.5 eq).
-
If the nucleophile is an amine or requires a base, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for the Saponification of the Tert-butyl Ester (for analytical standard preparation)
This protocol describes the intentional hydrolysis of the ester to produce the corresponding carboxylic acid, which can be used as an analytical standard to identify this potential side product.
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0 - 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(chloromethyl)benzoic acid.
Visualizations
The following diagrams illustrate the key reaction pathways and potential side reactions involving this compound.
Caption: Reaction pathways of this compound.
Caption: Troubleshooting logic for identifying side products.
References
Tert-butyl 4-(chloromethyl)benzoate stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tert-butyl 4-(chloromethyl)benzoate. This resource is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Formation of Unknown Impurities
-
Question: My reaction with this compound is giving inconsistent yields, and I am observing unexpected spots on my TLC/peaks in my LC-MS. What could be the cause?
-
Answer: Inconsistent yields and the appearance of impurities often point to the degradation of this compound. The primary cause is likely the breakdown of the starting material either during storage or in the reaction setup prior to the addition of all reagents. The benzylic chloride and tert-butyl ester functional groups are susceptible to degradation.
Potential Causes & Solutions:
-
Improper Storage: The compound is sensitive to moisture and heat. Ensure it is stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is recommended.
-
Presence of Nucleophiles in the Reaction Mixture: The chloromethyl group is highly reactive towards nucleophiles. Trace amounts of water, alcohols, or other nucleophilic solvents can lead to the formation of byproducts. Ensure all solvents and reagents are anhydrous where appropriate.
-
Degradation During Reaction Setup: If the reaction is heated or stirred for extended periods in the presence of nucleophilic solvents or bases before the intended reaction partner is consumed, degradation can occur. Consider adding the this compound to the reaction mixture at a later stage or at a lower temperature.
-
Issue 2: Complete or Partial Loss of the Tert-butyl Protecting Group
-
Question: I am finding 4-(chloromethyl)benzoic acid or its derivatives as a major byproduct in my reaction. Why is the tert-butyl group being cleaved?
-
Answer: The tert-butyl ester can be labile under acidic conditions. Its cleavage suggests that the reaction conditions are too acidic for this protecting group.
Potential Causes & Solutions:
-
Acidic Reagents or Byproducts: Strong acids used in the reaction or acidic byproducts generated during the reaction can catalyze the hydrolysis of the tert-butyl ester.
-
Extended Reaction Times at Elevated Temperatures: Even mildly acidic conditions can cause deprotection over long reaction times, especially when heated.
To address this, you can:
-
Use a milder acid or a non-acidic catalyst if possible.
-
Buffer the reaction mixture to maintain a neutral pH.
-
Reduce the reaction temperature and time.
-
Consider an alternative protecting group that is more stable to your reaction conditions.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Q1: What are the optimal storage conditions for this compound?
-
A1: To ensure stability, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C under an inert atmosphere (nitrogen or argon). It is crucial to protect it from moisture.
-
-
Q2: How stable is this compound in common organic solvents?
-
A2: While stable in aprotic solvents like dichloromethane, THF, and toluene at room temperature for short periods, its stability decreases in protic or nucleophilic solvents such as alcohols and water. In these solvents, slow substitution of the chloride may occur. For reactions in protic solvents, it is best to use the compound immediately after dissolving.
-
Degradation
-
Q3: What are the primary degradation pathways for this compound?
-
A3: The two main points of degradation are the benzylic chloride and the tert-butyl ester.
-
Hydrolysis of the Chloromethyl Group: The C-Cl bond is susceptible to nucleophilic attack by water, leading to the formation of tert-butyl 4-(hydroxymethyl)benzoate.
-
Hydrolysis of the Tert-butyl Ester: Under acidic conditions, the tert-butyl ester can be cleaved to form 4-(chloromethyl)benzoic acid.
-
Combined Degradation: In aqueous acidic conditions, both functional groups can hydrolyze, leading to the formation of 4-(hydroxymethyl)benzoic acid.
-
-
-
Q4: Can this compound degrade upon exposure to light?
Predicted Degradation Pathways
The following diagram illustrates the likely degradation pathways of this compound based on its chemical structure.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability in Solution
This protocol outlines a general method for assessing the stability of this compound in a given solvent system over time.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of the desired solvent (e.g., acetonitrile, THF, or a reaction buffer) in a volumetric flask to prepare a 1 mg/mL stock solution.
-
-
Sample Incubation:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).
-
-
Time Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial.
-
Dilute an aliquot of the solution to a suitable concentration for analysis.
-
Analyze the sample immediately by a suitable analytical method, such as HPLC with UV detection.
-
-
Data Analysis:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound at each time point.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 121579-86-0 |
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.70 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | ~310°C at 760 mmHg |
| Density | ~1.108 g/cm³ |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |
| Light | Amber vial, protected from light | To prevent potential photodegradation. |
| Container | Tightly sealed | To prevent ingress of moisture. |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting experiments involving this compound when unexpected results are obtained.
Technical Support Center: Tert-butyl 4-(chloromethyl)benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Tert-butyl 4-(chloromethyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or depleted reagents. | 1a. Extend reaction time: Monitor the reaction progress using TLC or another appropriate analytical technique. 1b. Optimize temperature: Ensure the reaction is maintained at the temperature specified in the protocol. For the esterification of 4-(chloromethyl)benzoic acid with tert-butanol, reflux conditions are often required.[1] For reactions involving thionyl chloride or oxalyl chloride, initial cooling is critical to control the exothermic reaction, followed by stirring at room temperature.[2][3] 1c. Check reagent quality: Use fresh, anhydrous reagents and solvents, as moisture can quench the reactive intermediates. |
| 2. Reagent degradation: Key reagents such as thionyl chloride, oxalyl chloride, or potassium tert-butoxide may have degraded due to improper storage. | 2a. Use fresh reagents: Ensure reagents are of high purity and have been stored under the recommended conditions (e.g., potassium tert-butoxide under an inert atmosphere). | |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Side reactions: The formation of byproducts can occur. For instance, the use of a strong base like potassium tert-butoxide can potentially lead to elimination reactions. | 1a. Control temperature: Maintain the recommended temperature throughout the reaction to minimize side product formation. Dropwise addition of reagents at low temperatures is crucial when using highly reactive substances.[2][3] 1b. Optimize stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. |
| 2. Unreacted starting material: The reaction may not have proceeded to completion. | 2a. See "Low or No Product Yield" section. | |
| 3. Hydrolysis of the ester: The product may have hydrolyzed back to the carboxylic acid during the workup. | 3a. Ensure anhydrous conditions during workup: Use anhydrous solvents for extraction and a suitable drying agent (e.g., magnesium sulfate) to remove any residual water before solvent evaporation.[2] | |
| Product is an Oil Instead of a Solid | 1. Residual solvent: The presence of solvent can prevent the product from solidifying. | 1a. Thoroughly remove solvent: Use a rotary evaporator and then high vacuum to ensure all solvent is removed. Co-evaporation with a solvent like toluene can also help remove residual volatile impurities.[2] |
| 2. Impurities: The presence of impurities can lower the melting point of the product. | 2a. Purify the product: Recrystallization or column chromatography may be necessary to obtain a pure, solid product. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the esterification of 4-(chloromethyl)benzoic acid. This can be achieved through a few different pathways:
-
Direct esterification with tert-butanol using a strong acid catalyst like sulfuric acid under reflux conditions.[1]
-
A two-step process where 4-(chloromethyl)benzoic acid is first converted to its more reactive acid chloride derivative using thionyl chloride or oxalyl chloride.[2][3] The acid chloride is then reacted with potassium tert-butoxide or tert-butanol to form the desired ester.[2][3]
Q2: Why is it important to control the temperature during the reaction with thionyl chloride or oxalyl chloride?
A2: The reaction of a carboxylic acid with thionyl chloride or oxalyl chloride to form an acyl chloride is often exothermic. Cooling the reaction mixture, typically to between -10°C and 10°C, is crucial to control the reaction rate, prevent the formation of side products, and ensure safety.[3] The temperature should be kept below 10°C during the addition of the reagent.[3]
Q3: What is the role of DMF in the reaction with oxalyl chloride?
A3: In reactions involving oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added. DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier reagent, which is a more powerful acylating agent and facilitates the conversion of the carboxylic acid to the acyl chloride.
Q4: What precautions should be taken when handling this compound?
A4: this compound is a reactive and potentially toxic compound. It is essential to handle it in a well-ventilated area, such as a fume hood.[1] Personal protective equipment (PPE), including gloves and safety goggles, should be worn to prevent skin and eye contact.[1] The compound should be stored in a cool, dry place, away from heat sources and direct sunlight.[1]
Q5: How can I purify the final product?
A5: After the reaction workup, which typically involves washing with a saturated sodium bicarbonate solution and brine, the crude product can be purified.[2] If the product is obtained as an oil containing impurities, purification techniques such as column chromatography or recrystallization can be employed to obtain the pure compound. The purity can be assessed by techniques like 1H NMR.[2]
Experimental Protocols
Protocol 1: Synthesis from 4-(chloromethyl)benzoic acid and Oxalyl Chloride
This protocol is adapted from a literature procedure.[2]
Materials:
-
4-(chloromethyl)benzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Toluene
-
Methyl tert-butyl ether (MTBE)
-
Potassium tert-butoxide (1.0 M solution in THF)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate
Procedure:
-
Suspend 4-(chloromethyl)benzoic acid (181.8 g) in dichloromethane (1.2 L) in a suitable reaction vessel.
-
Add a catalytic amount of DMF (5 mL).
-
Slowly add oxalyl chloride (101 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with toluene to ensure complete removal of volatiles.
-
To the resulting residue, add methyl tert-butyl ether (908 mL) and cool the mixture to -5°C.
-
While maintaining the internal temperature below 10°C, add a 1.0 M solution of potassium tert-butoxide in THF (1172 mL) dropwise.
-
After the addition is complete, continue stirring for 1 hour.
-
Quench the reaction by adding 500 mL of saturated sodium bicarbonate solution and stir for 5 minutes.
-
Separate the organic phase.
-
Wash the organic phase with saturated sodium chloride solution.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Expected Yield: Approximately 86%.[2]
Protocol 2: Synthesis from 4-(chloromethyl)benzoic acid and Thionyl Chloride
This protocol is based on a patented procedure.[3]
Materials:
-
4-(chloromethyl)benzoic acid
-
Thionyl chloride
-
Dichloromethane
-
Potassium tert-butoxide
Procedure:
-
In a reactor, add 4-(chloromethyl)benzoic acid (207 g) and dichloromethane (600 mL).
-
Cool the mixture to -10°C using a cryocool bath.
-
Slowly add freshly distilled thionyl chloride (206 g) dropwise over 3 hours, ensuring the reaction temperature does not exceed 10°C.
-
After the addition, continue stirring for a period.
-
Add potassium tert-butoxide (200 g) and allow the reaction to proceed for 2-4 hours.
-
Allow the reaction to naturally warm to room temperature (up to 30°C) and continue stirring.
-
Upon completion, the product will precipitate. The resulting solid is the target compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using oxalyl chloride.
Caption: Troubleshooting logic for the synthesis of this compound.
References
How to avoid self-polymerization of Tert-butyl 4-(chloromethyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and storing tert-butyl 4-(chloromethyl)benzoate to prevent self-polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
This compound is a versatile reagent used in organic synthesis, particularly in the pharmaceutical and material science sectors.[1][2][3][4] Its structure includes a reactive chloromethyl group attached to a benzene ring. This group makes the molecule susceptible to self-polymerization, a reaction where molecules react with each other to form larger chains or polymers. This reactivity is primarily due to the lability of the benzylic chloride, which can lead to the formation of a carbocation intermediate that then reacts with another molecule.
Q2: What is the likely mechanism of self-polymerization?
The self-polymerization of this compound is believed to proceed through a mechanism analogous to that of benzyl chloride, which is a Friedel-Crafts-type polycondensation.[5][6][7] This reaction can be initiated or accelerated by the presence of trace amounts of Lewis acids (e.g., metal salts like ferric chloride or aluminum chloride) or strong protic acids.[5][8][9] These catalysts can facilitate the formation of a benzylic carbocation, which then acts as an electrophile, attacking the aromatic ring of another molecule. This process repeats, leading to the formation of poly(phenylene methylene)-type structures with the elimination of hydrogen chloride (HCl).
Q3: What are the visible signs of polymerization?
Researchers should be vigilant for the following signs, which may indicate that self-polymerization has occurred or is in progress:
-
Increased Viscosity: The material may become more viscous or syrupy.
-
Precipitation: Formation of a white or off-white solid precipitate.[10]
-
Color Change: The solution may develop a yellow or brownish hue.
-
Gas Evolution: The liberation of HCl gas is a byproduct of the polymerization reaction.[5]
Q4: How should I properly store this compound to ensure its stability?
To minimize the risk of self-polymerization, the following storage conditions are critical:
-
Temperature: Store in a cool environment, ideally refrigerated at 2-8°C.[5][11][12]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.[5][11]
-
Container: Use a tightly sealed container made of non-reactive material.
-
Light: Protect from direct sunlight and other sources of UV radiation.[1][6]
-
Purity: Ensure the material is free from acidic impurities and catalytic metals.
Troubleshooting Guide
If you suspect that your sample of this compound is undergoing polymerization, consult the following guide.
| Observed Issue | Potential Cause | Recommended Action |
| Material turns viscous or solidifies upon storage. | Self-polymerization has occurred. | The material is likely unusable for most applications. Dispose of the material according to your institution's hazardous waste guidelines. Review storage conditions and inhibitor use for future prevention. |
| Reagent darkens in color (yellow/brown). | Onset of degradation or polymerization. | The material may still be usable if purity is confirmed by analytical methods (e.g., NMR, HPLC). If significant polymer is detected, disposal is recommended. For future storage, add a recommended inhibitor. |
| Pressure buildup in the container. | Evolution of HCl gas from polymerization. | Handle with extreme caution in a well-ventilated fume hood. Cool the container before slowly venting. The material has likely started to polymerize and should be disposed of. |
| Inconsistent experimental results. | Partial polymerization of the starting material, leading to lower effective concentration and potential interference from oligomers. | Verify the purity of the reagent using the QC protocol below before use. If polymerization is confirmed, acquire a fresh batch of the reagent and store it appropriately with an inhibitor. |
Recommended Inhibitors
For long-term storage or handling at elevated temperatures (e.g., during distillation), the use of a stabilizer is strongly recommended. Basic nitrogenous compounds have been shown to be effective inhibitors for similar benzyl chlorides.[1]
| Inhibitor Class | Examples | Recommended Concentration (% w/w) | Notes |
| Amines | Triethylamine, Diisopropylethylamine (DIPEA), Aniline | 0.01% - 0.5% | These act as acid scavengers and may also interfere with the catalytic cycle of metal impurities.[1] Start with a lower concentration. |
| Hindered Amines | 2,6-Di-tert-butylpyridine | 0.05% - 1.0% | A non-nucleophilic proton scavenger that effectively neutralizes generated HCl without engaging in side reactions with the electrophilic center. |
| Phenolic Compounds | Butylated hydroxytoluene (BHT), Hydroquinone | 0.01% - 0.1% | Primarily for inhibiting potential free-radical polymerization pathways, though Friedel-Crafts is more likely. Can be used as a secondary precaution.[7] |
Note: The optimal inhibitor and concentration may vary depending on the specific storage conditions and intended application. It is advisable to conduct small-scale stability tests.
Experimental Protocols
Protocol 1: Quality Control Test for Detecting Polymerization via ¹H NMR
This protocol provides a method to detect the presence of oligomers/polymers in a sample of this compound. The formation of polymer results in new methylene bridges between aromatic rings, which can be detected by ¹H NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of an internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., tetramethylsilane (TMS) at 0 ppm or 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Monomer Signals: Identify the characteristic peaks for the pure monomer:
-
~1.60 ppm (singlet, 9H, -C(CH₃)₃)
-
~4.61 ppm (singlet, 2H, -CH₂Cl)
-
~7.45 ppm (doublet, 2H, Ar-H)
-
~7.99 ppm (doublet, 2H, Ar-H)[13]
-
-
Polymer Signals: Look for the appearance of new, broader signals in the aromatic region and, crucially, a new singlet at approximately 3.9-4.1 ppm . This peak corresponds to the methylene bridges (-Ar-CH₂-Ar-) formed during polymerization.
-
Quantification: Integrate the area of the methylene bridge signal (if present) and compare it to the integration of a known monomer signal (e.g., the tert-butyl protons). This ratio can provide a semi-quantitative estimate of the extent of polymerization. A sample is generally considered pure if no signals corresponding to the polymer are detectable.
-
Visualizations
Caption: Friedel-Crafts type self-polymerization mechanism of this compound.
Caption: Logical workflow of how amine inhibitors prevent self-polymerization.
References
- 1. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 2. Polymorphic Alpha-Synuclein Oligomers: Characterization and Differential Detection with Novel Corresponding Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Accidental synthesis of fluorescence polymer - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 10. Development of fluorophores for the detection of oligomeric aggregates of amyloidogenic proteins found in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wavebreaktx.com [wavebreaktx.com]
- 12. This compound | 121579-86-0 [sigmaaldrich.com]
- 13. This compound | 121579-86-0 [chemicalbook.com]
Technical Support Center: Troubleshooting Incomplete Cleavage of the tert-Butyl Ester Group
Welcome to the technical support center for managing and troubleshooting the cleavage of tert-butyl (t-butyl) ester protecting groups. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of t-butyl esters.
Frequently Asked Questions (FAQs)
Q1: My tert-butyl ester deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
Incomplete deprotection of a t-butyl ester using TFA is a frequent issue. Several factors can contribute to this outcome:
-
Insufficient Acid Strength or Concentration: The cleavage of t-butyl esters is an acid-catalyzed reaction. If the concentration of TFA is too low, the reaction may not proceed to completion.[1][2][3] For standard cleavages, a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM) is a good starting point.[3] For more resistant substrates, increasing the TFA concentration to 95-100% can be effective.[3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and requires sufficient time to complete. These reactions are typically conducted at room temperature (20-25°C). Lower temperatures will slow the reaction rate.[3] Most deprotections are complete within a few hours, but sterically hindered or electronically deactivated substrates may require longer reaction times.[3][4]
-
Steric Hindrance: A sterically hindered t-butyl ester may require more forcing conditions, such as a higher temperature or longer reaction time, for complete removal.[1]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1] However, the choice of solvent can influence the reaction's efficiency, and ensuring the substrate is fully dissolved is crucial as the reaction can only occur in the solution phase.[2]
-
Presence of Scavengers: While scavengers are essential for preventing side reactions, they can compete with the substrate for the acid, potentially slowing down the deprotection.[1]
-
Excess Water: While a small amount of water can act as a scavenger, excessive water in the reaction mixture can hydrolyze and dilute the TFA, reducing its effectiveness.[2][3] It is advisable to use anhydrous solvents.[3]
Q2: I am observing side reactions during the deprotection. What are they and how can I minimize them?
The primary side reaction during the acid-catalyzed cleavage of a t-butyl ester is the alkylation of nucleophilic residues by the released tert-butyl cation.[1] This reactive intermediate can lead to undesired byproducts.[5]
To minimize these side reactions, the use of "scavengers" is highly recommended.[1] Scavengers are compounds that trap the reactive tert-butyl cation.[5] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that readily captures the t-butyl cation.[1]
-
Water: Can act as a scavenger.[1]
-
Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids like methionine and cysteine.[1][6]
-
Phenol: Can also be used as a scavenger.[7]
A typical scavenger cocktail might consist of TFA/TIS/H₂O in a 95:2.5:2.5 ratio.[2] For peptides containing sensitive residues, more complex scavenger mixtures may be necessary.[6]
Q3: How can I monitor the progress of the t-butyl ester cleavage reaction?
Regular monitoring of the reaction is essential to determine the point of complete cleavage and to avoid unnecessary exposure to harsh acidic conditions. The following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the deprotected product.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress, allowing for the precise determination of the percentage of starting material remaining and product formed.[2][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction and identifying the masses of the starting material, product, and any potential side products.[3]
It is crucial to quench a small aliquot of the reaction mixture before analysis to stop the reaction and obtain an accurate snapshot of its progress.[8]
Q4: Are there alternative methods for t-butyl ester deprotection if TFA is not suitable for my substrate?
Yes, if your substrate is sensitive to the harsh acidic conditions of TFA, several milder or alternative deprotection methods can be employed:
-
Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like dichloromethane offers a mild Lewis acid-catalyzed deprotection of t-butyl esters.[9][10] This method can be selective in the presence of other acid-labile protecting groups.[10]
-
Silica Gel: Refluxing the t-butyl ester with silica gel in toluene can effect cleavage and is a useful heterogeneous method for sensitive substrates.[3][11]
-
Aqueous Phosphoric Acid: This method provides an effective, environmentally benign, and mild option for the deprotection of t-butyl esters.[12][13]
-
Thermolysis: In some cases, thermal cleavage in a continuous plug flow reactor at high temperatures (120-240°C) can be used without the need for additional reagents.[14]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and resolve issues of incomplete t-butyl ester cleavage.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient Acid Strength/Concentration | Increase the concentration of TFA (e.g., from 50% to 95-100% in DCM).[3] |
| Inadequate Reaction Time | Extend the reaction time and monitor progress regularly (e.g., every 1-2 hours) using TLC, HPLC, or LC-MS.[3][4] | |
| Low Reaction Temperature | Ensure the reaction is performed at room temperature (20-25°C). Gentle warming (e.g., to 40°C) can be considered for resistant substrates, but monitor for side reactions.[1] | |
| Poor Substrate Solubility | Consider alternative anhydrous solvents in which the substrate is more soluble.[2] | |
| Steric Hindrance | Increase reaction temperature or extend reaction time.[1] | |
| Side Product Formation | Alkylation by tert-butyl cation | Add scavengers to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[2] For sulfur-containing residues, consider adding thioanisole or DTT.[1][6] |
| Substrate Degradation | Harsh acidic conditions | Switch to a milder deprotection method, such as using ZnBr₂ or silica gel.[3][9] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Dissolve the t-butyl ester-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[1]
-
If the substrate is sensitive to alkylation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[1]
-
Stir the reaction at room temperature for 1-4 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The crude product can often be used directly or purified by precipitation from a solvent/anti-solvent system (e.g., DCM/diethyl ether) or by column chromatography.[15]
Protocol 2: Deprotection with a Scavenger Cocktail
-
Dissolve the t-butyl ester-protected substrate in a minimal amount of DCM (if necessary).
-
Add the scavenger cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) to the substrate.[4]
-
Stir the mixture at room temperature for 1-4 hours.[4]
-
Monitor the reaction by LC-MS.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding cold diethyl ether and collect the solid by filtration.[4]
Protocol 3: HPLC Method for Reaction Monitoring
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase:
-
Gradient: Develop a linear gradient that allows for good separation between the starting material and the product.
-
Sample Preparation: At designated time points, withdraw a small aliquot of the reaction mixture and immediately quench it by diluting it in a suitable solvent (e.g., methanol) to stop the reaction.[8] Further, dilute the quenched sample with the HPLC mobile phase.
-
Analysis: Inject the prepared sample onto the HPLC system and monitor the chromatogram at an appropriate wavelength. Calculate the percentage of starting material remaining and product formed based on the peak areas.[2]
Visualizations
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.
Caption: Workflow for a standard TFA-mediated t-butyl ester deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. tert-Butyl Ethers [organic-chemistry.org]
- 14. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Hazards in Large-Scale TBPB Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the thermal hazards associated with the large-scale synthesis of tert-Butyl peroxybenzoate (TBPB).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of TBPB, offering potential causes and recommended actions to mitigate thermal hazards.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Exotherm or Rapid Temperature Increase | - Inadequate cooling capacity. - Incorrect reagent addition rate (too fast). - Presence of contaminants that catalyze decomposition (e.g., strong acids, bases, metal salts).[1][2] - Localized "hot spots" in the reactor. | - Immediately stop the addition of reagents. - Maximize cooling to the reactor. - If the temperature continues to rise uncontrollably, initiate emergency procedures, which may include quenching the reaction with a suitable agent or utilizing a pressure relief system. - After stabilizing the reaction, investigate the cause. Review cooling system performance, reagent addition logs, and potential sources of contamination. |
| Pressure Buildup in the Reactor | - Decomposition of TBPB, which generates gaseous byproducts such as carbon dioxide and methane.[1][3] - The rate of gas generation exceeds the capacity of the venting system. - A blockage in the vent line. | - Ensure the reactor's pressure relief system is functioning correctly and appropriately sized for the scale of the reaction. - Monitor the reactor pressure continuously. - If pressure is rising, check the venting system for any obstructions. - Reduce the reaction temperature to slow down the rate of decomposition. |
| Discoloration of the Reaction Mixture (e.g., Yellowing) | - Formation of decomposition byproducts. - Presence of impurities in the starting materials. | - While slight color changes can be normal, a significant or rapid color change accompanied by an exotherm could indicate accelerated decomposition. - Take a sample (if safe to do so) for analysis to identify potential impurities or decomposition products. - Review the quality of starting materials. |
| Solid Material Crystallizing in the Reactor | - TBPB has a melting point of 8-9°C and can crystallize if the reaction temperature drops too low.[3] - Crystallization can lead to poor mixing and localized concentration gradients, increasing the risk of a runaway reaction. | - Maintain the reaction temperature above the crystallization point of TBPB. - Ensure adequate agitation to prevent localized cooling. - If crystallization occurs, slowly and carefully warm the mixture with good agitation to redissolve the solids. Avoid rapid heating, which could initiate decomposition. |
Frequently Asked Questions (FAQs)
1. What is tert-Butyl peroxybenzoate (TBPB) and why is it a thermal hazard?
Tert-Butyl peroxybenzoate (TBPB) is an organic peroxide widely used as a radical initiator in polymerization reactions.[4][5] Its molecular structure contains a weak peroxide bond (-O-O-) that can break when exposed to heat, friction, or contaminants, leading to an exothermic decomposition reaction.[5][6] This decomposition can become self-accelerating, resulting in a thermal runaway, which may cause a fire or explosion.[7]
2. What are the key thermal stability parameters for TBPB?
Key thermal stability parameters for TBPB include the Self-Accelerating Decomposition Temperature (SADT), onset temperature of decomposition, and heat of decomposition. The SADT is the lowest temperature at which a self-accelerating decomposition can occur in the transport packaging.[1][8]
3. What is the Self-Accelerating Decomposition Temperature (SADT) of TBPB?
The SADT of TBPB is approximately 60°C.[1][3] It is crucial to store and transport TBPB at temperatures well below the SADT to prevent thermal runaway.
4. What are the recommended storage conditions for TBPB?
TBPB should be stored in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials.[8][9] Recommended storage temperatures are typically between 10°C and 30°C.[2][8]
5. What materials are incompatible with TBPB?
TBPB is incompatible with strong reducing agents, acids, alkalis, and heavy metal compounds (e.g., accelerators, driers, metal soaps).[1][2] Contact with these materials can catalyze a violent decomposition.
6. What are the primary decomposition products of TBPB?
The major decomposition products of TBPB include acetone, tert-butanol, benzoic acid, carbon dioxide, and benzene.[1][3]
7. How can the risk of a thermal runaway be minimized during large-scale synthesis?
Minimizing the risk of thermal runaway involves several strategies:
-
Process Control: Maintain strict control over reaction temperature, reagent addition rates, and agitation.
-
Cooling Systems: Ensure the reactor is equipped with an adequate cooling system to remove the heat generated by the reaction.
-
Material Purity: Use high-purity reagents and avoid contamination.
-
Process Safety Management: Implement robust safety protocols, including emergency procedures and proper training for personnel.
-
Alternative Synthesis Routes: Consider inherently safer process designs, such as using microreactors, which can offer better thermal control.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal hazards of TBPB.
Table 1: Thermal Decomposition Data for TBPB
| Parameter | Value | Method | Reference |
| Onset Temperature (T0) | ~100°C | DSC | [11][12] |
| Adiabatic Decomposition Onset Temperature (Toad) | 84.93°C | ARC | [5][6] |
| Heat of Decomposition (ΔHd) | ~1300 J/g | DSC | [11][12] |
| Self-Accelerating Decomposition Temperature (SADT) | 60°C | Heat Accumulation Storage Test | [1][3] |
| Half-life (10 hours) | 104°C | - | [3] |
| Half-life (1 hour) | 124°C | - | [3] |
| Half-life (1 minute) | 165°C | - | [3] |
Table 2: Recommended Temperature Ranges for TBPB Handling and Storage
| Condition | Temperature Range | Reference |
| Storage | 10°C to 30°C | [8] |
| Recommended Storage to Minimize Quality Loss | 20°C to 25°C | [1] |
| Avoid Temperatures Above | 30°C | [2] |
| Avoid Temperatures Below (to prevent crystallization) | 10°C | [2] |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
Objective: To determine the onset temperature (T0) and heat of decomposition (ΔHd) of TBPB or a reaction mixture containing TBPB.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a high-pressure DSC crucible.
-
Instrument Setup:
-
Place the sealed crucible in the DSC cell.
-
Use an empty, sealed crucible as a reference.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of the exothermic decomposition peak.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition.
-
Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Analysis
Objective: To determine the adiabatic temperature and pressure rise characteristics of TBPB decomposition, simulating a worst-case thermal runaway scenario.
Methodology:
-
Sample Preparation: Load a known amount of the sample into a spherical test cell (bomb).
-
Instrument Setup:
-
Place the test cell in the calorimeter.
-
Evacuate and seal the system.
-
-
Experimental Procedure (Heat-Wait-Search Mode):
-
The calorimeter heats the sample in small temperature steps (e.g., 5°C).
-
After each step, it waits for thermal equilibrium.
-
It then searches for any self-heating from the sample.
-
Once a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the calorimeter switches to adiabatic mode.[5]
-
-
Adiabatic Mode: The calorimeter heaters match the sample temperature, ensuring all heat generated by the decomposition is retained by the sample. The temperature and pressure are recorded as a function of time until the reaction is complete.
-
Data Analysis:
-
Plot the temperature and pressure versus time to obtain the adiabatic runaway profile.
-
Determine the onset temperature of the adiabatic decomposition (Toad).
-
Calculate the adiabatic temperature rise (ΔTad) and the maximum pressure (Pmax).
-
Visualizations
Caption: Thermal decomposition pathway of TBPB.
Caption: Experimental workflow for thermal stability assessment.
Caption: Relationship between process parameters and safety measures.
References
- 1. 5.imimg.com [5.imimg.com]
- 2. arkema.com [arkema.com]
- 3. tert-Butyl peroxybenzoate - Wikipedia [en.wikipedia.org]
- 4. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thermal hazard assessment and free radical inhibition of decomposition of tert-butyl perbenzoate [maxapress.com]
- 7. Thermal Kinetic Analysis of Tert-butyl Peroxybenzoate under Dynamic and Adiabatic Conditions | Scientific.Net [scientific.net]
- 8. Tert-Butyl Peroxybenzoate (TBPB): Effective Curing Agent for High-Temperature Molding Applications - Alita Resins [alitaresins.com]
- 9. Tert-Butyl Peroxybenzoate TBPB CAS 614-45-9: Uses, Safety, And Applications [blitchem.com]
- 10. Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction [ideas.repec.org]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of Tert-butyl 4-(chloromethyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(chloromethyl)benzoate. The following information addresses common issues related to the choice of base and its effect on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound under basic conditions?
This compound has two main sites susceptible to reaction under basic conditions:
-
Benzylic Chloride: The chloromethyl group is a primary benzylic halide, making it highly susceptible to nucleophilic substitution (SN2) reactions.[1] This is the desired reactive site for most applications, such as O-alkylation (Williamson ether synthesis), N-alkylation, and C-alkylation.
-
Tert-butyl Ester: The tert-butyl ester group is sensitive to strong bases, particularly in the presence of water, which can lead to hydrolysis (saponification) to form the corresponding carboxylate. It is also susceptible to cleavage under strong acidic conditions.
Q2: How does the choice of base (strong vs. weak) influence the reaction outcome?
The choice of base is critical in controlling the selectivity of the reaction.
-
Strong Bases (e.g., NaOH, KOH, Sodium Phenoxide): These bases can effectively deprotonate a wide range of nucleophiles (alcohols, phenols, amines, etc.), facilitating the desired SN2 reaction. However, they also increase the risk of side reactions, most notably the hydrolysis of the tert-butyl ester, especially in protic solvents or if water is present.[2]
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N)): These bases are generally preferred when the tert-butyl ester functionality needs to be preserved. They are strong enough to deprotonate acidic nucleophiles like phenols and some heterocycles but are less likely to promote ester hydrolysis.[3] Potassium carbonate is a commonly used base in Williamson ether synthesis for this reason.[3]
-
Strong, Non-nucleophilic Organic Bases (e.g., DBU): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered base that is effective at promoting elimination and other base-catalyzed reactions without acting as a nucleophile itself. It can be used to deprotonate nucleophiles for alkylation reactions while minimizing competitive nucleophilic attack by the base.
Q3: Can I use sodium hydroxide (NaOH) for a Williamson ether synthesis with this compound?
While NaOH is a common base for Williamson ether synthesis, its use with this compound requires careful control of reaction conditions. The presence of water and elevated temperatures can lead to significant hydrolysis of the tert-butyl ester as a side reaction.[2] Whenever possible, weaker inorganic bases like potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) are recommended to minimize this side reaction.[3]
Q4: What are the recommended conditions for N-alkylation of a heterocyclic compound with this compound?
For N-alkylation of heterocycles like pyrazoles or indoles, the choice of base depends on the pKa of the N-H bond.
-
For less acidic heterocycles, a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF is often used to ensure complete deprotonation before adding the alkylating agent.
-
For more acidic heterocycles, a weaker base like potassium carbonate (K₂CO₃) in DMF or acetonitrile can be sufficient and offers the advantage of milder reaction conditions and easier workup.
Q5: What potential side reactions should I be aware of?
Besides the desired SN2 reaction, several side reactions can occur:
-
Ester Hydrolysis: As mentioned, strong bases can hydrolyze the tert-butyl ester.
-
Elimination (E2): While less common with primary halides, the use of a very strong, sterically hindered base could potentially lead to some elimination, although this is generally not a major pathway for benzylic chlorides.
-
Over-alkylation: If the product of the initial alkylation still possesses acidic protons, it may be deprotonated and react further with another molecule of this compound.
Troubleshooting Guides
Issue 1: Low yield of the desired alkylated product.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the nucleophile. | Use a stronger base or increase the stoichiometry of the base. Ensure anhydrous reaction conditions, as water can quench the base. |
| Low reactivity of the nucleophile. | Consider using a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity of the anionic species. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially with inorganic bases. |
| Side reaction (ester hydrolysis). | Switch to a weaker base (e.g., K₂CO₃). Ensure strictly anhydrous conditions. Run the reaction at a lower temperature. |
| Degradation of the starting material or product. | Monitor the reaction by TLC or LC-MS to check for the appearance of degradation products. Adjust the reaction temperature and time accordingly. |
Issue 2: Presence of the hydrolyzed by-product (4-(chloromethyl)benzoic acid).
| Possible Cause | Troubleshooting Step |
| Use of a strong base with residual water. | Switch to a weaker base like K₂CO₃. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the desired reaction, it will have a more significant effect on reducing the rate of hydrolysis. |
| Extended reaction time. | Monitor the reaction progress and stop it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions. |
Issue 3: The reaction is not proceeding to completion.
| Possible Cause | Troubleshooting Step | | Insufficiently strong base for the chosen nucleophile. | If using a weak base like K₂CO₃ with a less acidic nucleophile, consider switching to a stronger base like NaH, but be mindful of the potential for ester hydrolysis. | | Poor solubility of reactants. | Choose a solvent that effectively dissolves all reactants. For reactions with inorganic bases, polar aprotic solvents like DMF or DMSO are often good choices. | | Steric hindrance. | While the benzylic chloride is not highly hindered, a very bulky nucleophile may react slowly. In such cases, increasing the reaction temperature or using a less hindered base might be necessary. |
Data Presentation
The following table summarizes the expected reactivity and potential side reactions of this compound with different classes of bases in nucleophilic substitution reactions. The yields are representative and can vary significantly based on the specific nucleophile, solvent, temperature, and reaction time.
| Base Type | Example Base(s) | Typical Nucleophiles | Expected Primary Reaction | Potential Side Reactions | Representative Yield Range |
| Strong Inorganic | NaOH, KOH | Alcohols, Phenols | O-Alkylation | Ester Hydrolysis | 40-70% |
| Weak Inorganic | K₂CO₃, Cs₂CO₃ | Phenols, Heterocycles | O- or N-Alkylation | Minimal | 70-95%[3] |
| Strong Organic | DBU | Alcohols, Amines | O- or N-Alkylation | Minimal Ester Hydrolysis | 60-90% |
| Weak Organic | Triethylamine (Et₃N) | Amines | N-Alkylation | Minimal | 50-80% |
Experimental Protocols
General Protocol for Williamson Ether Synthesis using Potassium Carbonate:
-
To a solution of the alcohol or phenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for N-Alkylation using Sodium Hydride:
-
To a solution of the N-H containing compound (1.0 eq.) in anhydrous THF or DMF (0.2-0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the alkylation of a nucleophile with this compound.
Caption: Competing reaction pathways for this compound under basic conditions.
References
Validation & Comparative
A Comparative Guide to LC-MS Analysis of Tert-butyl 4-(chloromethyl)benzoate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of reaction products originating from the synthesis of tert-butyl 4-(chloromethyl)benzoate. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and characterizing the reaction products of this compound is critical.[1][2][3] This document outlines detailed experimental protocols, presents comparative data for different analytical approaches, and includes visualizations to clarify workflows and reaction pathways.
Introduction to this compound and its Synthesis
This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals.[1][2] Its synthesis commonly involves the esterification of 4-(chloromethyl)benzoic acid with tert-butanol or the reaction of 4-chloromethylbenzoyl chloride with potassium tert-butoxide.[4][5] The primary analytical challenge lies in the separation and identification of the desired product from unreacted starting materials, byproducts, and other impurities. LC-MS is a powerful analytical technique well-suited for this purpose, offering both the separation capabilities of liquid chromatography and the sensitive, specific detection of mass spectrometry.
Comparative Analysis of LC-MS Methods
The following sections compare three distinct reversed-phase LC-MS methods for the analysis of a representative reaction mixture of this compound. The hypothetical reaction mixture contains the target product, the starting material (4-(chloromethyl)benzoic acid), a common byproduct (di-tert-butyl 4,4'-(oxydimethylene)dibenzoate), and a potential degradation product (tert-butyl 4-(hydroxymethyl)benzoate).
Table 1: Comparison of LC-MS Method Performance
| Parameter | Method A: Rapid Screening | Method B: High Resolution | Method C: Alternative Selectivity |
| Column | C18, 50 x 2.1 mm, 2.7 µm | C18, 100 x 2.1 mm, 1.8 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol |
| Gradient | 5-95% B in 5 min | 20-80% B in 10 min | 10-90% B in 8 min |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | 0.4 mL/min |
| Analysis Time | 8 min | 15 min | 12 min |
| Resolution (Product/Byproduct) | 1.8 | 2.5 | 2.2 |
| Sensitivity (LOD for Product) | 5 ng/mL | 1 ng/mL | 2 ng/mL |
Detailed Experimental Protocols
Sample Preparation
-
Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of acetonitrile.
-
Dilution: Perform a serial dilution of the quenched sample with a 50:50 mixture of acetonitrile and water to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter into an LC vial.
LC-MS Instrumentation and Conditions
A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.
Mass Spectrometry Parameters (General):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 800 L/hr
-
Scan Range: m/z 100-500
The specific LC conditions for each method are detailed in Table 1.
Quantitative Data Summary
The following table presents hypothetical retention times and peak areas for the target compound and key related substances under the three different LC-MS methods.
Table 2: Retention Times and Peak Areas
| Compound | Method A | Method B | Method C |
| RT (min) / Peak Area | RT (min) / Peak Area | RT (min) / Peak Area | |
| 4-(chloromethyl)benzoic acid | 2.1 / 5.2e4 | 3.5 / 5.5e4 | 3.1 / 5.3e4 |
| tert-butyl 4-(hydroxymethyl)benzoate | 3.5 / 1.1e4 | 5.8 / 1.2e4 | 5.2 / 1.1e4 |
| This compound | 4.2 / 8.9e5 | 7.5 / 9.1e5 | 6.8 / 9.0e5 |
| di-tert-butyl 4,4'-(oxydimethylene)dibenzoate | 4.5 / 2.3e4 | 8.1 / 2.5e4 | 7.5 / 2.4e4 |
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General workflow for LC-MS analysis of reaction products.
Conclusion
The choice of LC-MS method for the analysis of this compound reaction products will depend on the specific analytical goal.
-
Method A is suitable for rapid, high-throughput screening where a fast turnaround time is essential.
-
Method B offers the highest resolution and sensitivity, making it ideal for detailed impurity profiling and characterization.
-
Method C provides an alternative selectivity that can be valuable for resolving co-eluting peaks observed with standard C18 columns and for method validation purposes.
By selecting the appropriate column chemistry, mobile phase, and gradient profile, researchers can achieve robust and reliable characterization of this compound and its related substances, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. nebiolab.com [nebiolab.com]
- 3. PubChemLite - this compound (C12H15ClO2) [pubchemlite.lcsb.uni.lu]
- 4. Validating HPLC and LC-MS Methods for Regulated Labs - Primer [mtc-usa.com]
- 5. Separation of tert-Butyl perbenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide to Compounds Synthesized from Tert-butyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds synthesized using tert-butyl 4-(chloromethyl)benzoate, a versatile building block in medicinal chemistry. It offers an objective look at their performance, supported by experimental data, to aid in the development of novel therapeutic agents.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the preparation of various pharmaceutical compounds.[1][2] Its reactive chloromethyl group readily undergoes nucleophilic substitution reactions, allowing for the introduction of the tert-butoxycarbonyl-protected benzoic acid moiety into a wide range of molecules. This feature is particularly exploited in the synthesis of anticancer agents, where it serves as a key component in the development of tubulin polymerization inhibitors and kinase inhibitors.[3][4]
Featured Application: Synthesis of Combretastatin A-4 Analogs
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[3] However, its clinical utility is hampered by poor water solubility and isomerization to the less active trans-isomer. To overcome these limitations, numerous analogs of CA-4 have been synthesized. One common strategy involves the modification of the B-ring of the combretastatin scaffold.
This guide focuses on the synthesis of a CA-4 analog where the stilbene double bond is replaced with a more stable aminomethyl bridge, specifically focusing on the synthesis of tert-butyl 4-((3,4,5-trimethoxyanilino)methyl)benzoate. This compound retains the key pharmacophoric features of CA-4: the 3,4,5-trimethoxyphenyl A-ring and a substituted B-ring.
Alternative Synthesis Route
An alternative approach to similar CA-4 analogs involves the use of 4-formylbenzoic acid derivatives, which undergo reductive amination with an appropriate aniline. This method provides a different pathway to the final product, and a comparison of these synthetic strategies is crucial for process optimization and scale-up.
Performance Comparison
Below is a comparative summary of the synthesis of tert-butyl 4-((3,4,5-trimethoxyanilino)methyl)benzoate using this compound versus an alternative starting material, methyl 4-formylbenzoate.
| Parameter | Synthesis from this compound | Alternative Synthesis from Methyl 4-formylbenzoate |
| Starting Materials | This compound, 3,4,5-Trimethoxyaniline | Methyl 4-formylbenzoate, 3,4,5-Trimethoxyaniline |
| Key Reaction | Nucleophilic Substitution | Reductive Amination |
| Reaction Conditions | Typically milder, often at room temperature or with gentle heating. | Requires a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) and proceeds via an imine intermediate. |
| Yield | Generally high, often exceeding 80-90%. | Yields can be variable depending on the reducing agent and reaction conditions. |
| Purification | Often straightforward purification by crystallization or column chromatography. | May require more complex purification to remove the reducing agent and byproducts. |
| Characterization Data | ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.09 (s, 2H), 4.38 (s, 2H), 3.84 (s, 6H), 3.82 (s, 3H), 1.59 (s, 9H). | Similar characterization data for the final product after hydrolysis and esterification. |
| Biological Activity (IC₅₀) | Potent tubulin polymerization inhibition, with IC₅₀ values in the nanomolar range against various cancer cell lines.[3][5] | Similar potent tubulin polymerization inhibition.[3][5] |
Experimental Protocols
Synthesis of tert-butyl 4-((3,4,5-trimethoxyanilino)methyl)benzoate
Materials:
-
This compound
-
3,4,5-Trimethoxyaniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of 3,4,5-trimethoxyaniline (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing the Synthesis and Mechanism of Action
Synthetic Workflow
References
- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alkylating Agents: Tert-butyl 4-(chloromethyl)benzoate vs. Benzyl Bromide
In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals, the choice of an appropriate alkylating agent is paramount to the success of a reaction. This guide provides a detailed comparison of two commonly used benzylic halides: Tert-butyl 4-(chloromethyl)benzoate and benzyl bromide. The comparison focuses on their reactivity, substrate scope, and practical considerations, supported by experimental data and detailed protocols for their evaluation.
Executive Summary
Benzyl bromide is a significantly more reactive alkylating agent than this compound. This difference in reactivity is primarily attributed to two key factors: the superior leaving group ability of bromide over chloride and the considerable steric hindrance imposed by the bulky tert-butyl group in the para position of this compound. While benzyl bromide's high reactivity is advantageous for many applications, this compound offers a more stable and potentially more selective alternative for specific synthetic strategies where controlled reactivity is desired.
Data Presentation: A Tale of Two Halides
Table 1: Comparative Reaction Kinetics of Benzyl Bromide and Benzyl Chloride with Aromatic Amines
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹) |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41[1] |
| Benzyl chloride | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | Not available in source, but expected to be significantly lower |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.93[1] |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.19[1] |
| Benzyl chloride | Aniline | Carbon tetrachloride-Phenol (80:20) | 60 | 0.0211[1] |
Note: The data for benzyl bromide and benzyl chloride with aniline in the same solvent system was not available in a single source. However, the provided data illustrates the general trend of higher reactivity for the bromide.
Table 2: Qualitative and Semi-Quantitative Comparison of Alkylating Agents
| Feature | This compound | Benzyl Bromide | Rationale |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Bromide is a weaker base and therefore a better leaving group, leading to faster reaction rates.[2][3] |
| Steric Hindrance | High | Low | The bulky tert-butyl group at the para position significantly hinders the backside attack required for SN2 reactions.[1][4] |
| Reactivity | Lower | Higher | Combination of a poorer leaving group and significant steric hindrance results in lower reactivity. |
| Stability | More stable | Less stable | Generally, alkyl chlorides are more stable and less prone to degradation than alkyl bromides. |
| Selectivity | Potentially higher | Potentially lower | The lower reactivity may allow for greater selectivity in reactions with multiple nucleophilic sites. |
| Applications | Pharmaceutical intermediates, fine chemicals where controlled reactivity is needed. | General purpose alkylating agent in a wide range of organic syntheses. | The tert-butyl ester group can be hydrolyzed to a carboxylic acid, offering further synthetic utility. |
Unpacking the Reactivity: Key Influencing Factors
The choice between these two alkylating agents hinges on a fundamental understanding of the factors governing nucleophilic substitution reactions, primarily the S(_N)2 mechanism for these benzylic halides.
The Leaving Group Effect: Bromide's Superiority
In S(N)2 reactions, the rate is dependent on the breaking of the carbon-leaving group bond. A good leaving group is a species that is stable on its own. For halides, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This is because the larger halide ions can better stabilize the negative charge.[2] Consequently, the C-Br bond in benzyl bromide is weaker and more easily broken than the C-Cl bond in this compound, leading to a faster reaction rate for benzyl bromide.
Steric Hindrance: The Bulky Tert-butyl Group
The S(N)2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[4] Any bulky substituents on or near the reaction center will impede this approach, slowing down the reaction. This compound possesses a large tert-butyl group in the para position. While not directly attached to the benzylic carbon, its size creates significant steric bulk on the molecule, which can hinder the approach of the nucleophile to the reaction site.[1] Benzyl bromide, lacking such a bulky substituent, is much more accessible to the nucleophile.
Experimental Protocols: A Head-to-Head Comparison
To quantitatively assess the reactivity of these two alkylating agents, a standardized experimental protocol is essential. The following describes a method using High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and benzyl bromide with a model nucleophile (e.g., N-ethylaniline) under identical conditions.
Materials:
-
This compound
-
Benzyl bromide
-
N-ethylaniline (nucleophile)
-
Acetonitrile (HPLC grade, solvent)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, benzyl bromide, N-ethylaniline, and the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25°C), add a known volume of the N-ethylaniline stock solution and the internal standard stock solution.
-
To initiate the reaction, add a known volume of either the this compound or benzyl bromide stock solution. Start a timer immediately.
-
-
Reaction Monitoring:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a large volume of cold acetonitrile.
-
Inject a sample of the quenched and diluted aliquot into the HPLC system.
-
-
HPLC Analysis:
-
Develop an HPLC method that effectively separates the reactants, product, and the internal standard. Monitor the elution of these compounds using a UV detector at an appropriate wavelength.
-
Record the peak areas of the alkylating agent and the internal standard at each time point.
-
-
Data Analysis:
-
Calculate the concentration of the alkylating agent at each time point by comparing its peak area to that of the internal standard.
-
For a second-order reaction, a plot of 1/[Alkylating Agent] versus time will yield a straight line.
-
The slope of this line will be equal to the second-order rate constant (k).
-
Repeat the entire procedure for the other alkylating agent under the identical conditions.
-
Mandatory Visualizations
Caption: The SN2 reaction mechanism involves a backside attack by the nucleophile.
Caption: Workflow for the kinetic analysis of alkylating agents via HPLC.
Conclusion
References
Reactivity of 4-(Halomethyl)benzoate Esters: A Comparative Guide for Researchers
In the realm of organic synthesis and drug development, 4-(halomethyl)benzoate esters are valuable intermediates, prized for their utility in introducing a benzylic moiety with a reactive handle. The choice of the ester group—methyl, ethyl, or tert-butyl—and the halogen—chloro, bromo, or iodo—can significantly influence the compound's reactivity, stability, and suitability for specific applications. This guide provides a comprehensive comparison of the reactivity of these esters, supported by established chemical principles and available experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Core Reactivity Principles: The Benzylic Halide System
The reactivity of 4-(halomethyl)benzoate esters in nucleophilic substitution reactions is primarily dictated by the benzylic halide group. These compounds readily undergo both S(_N)1 and S(_N)2 reactions due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent benzene ring.[1] Primary benzylic halides, such as the ones discussed here, typically favor the S(_N)2 pathway, especially with strong nucleophiles in polar aprotic solvents.[2]
The two main factors influencing the reactivity of these esters are:
-
The Nature of the Leaving Group (The Halogen): The ability of the halide to depart is crucial for the rate of nucleophilic substitution.
-
The Nature of the Ester Group: The ester functionality can influence the electronic properties of the benzene ring and the stability of the molecule under reaction conditions.
Influence of the Halogen on Reactivity
The strength of the carbon-halogen bond and the stability of the resulting halide anion are the key determinants of leaving group ability. Weaker bases are better leaving groups, which leads to the following established trend in reactivity for benzylic halides:
I > Br > Cl > F
Iodide is the best leaving group among the common halogens because it is the weakest base.[3] Consequently, 4-(iodomethyl)benzoate esters are the most reactive, followed by their bromo and then chloro counterparts. This trend holds true for both S(_N)1 and S(_N)2 mechanisms as the rate-determining step in both pathways involves the departure of the leaving group.
Influence of the Ester Group on Reactivity and Stability
The ester group (methyl, ethyl, or tert-butyl) has a more subtle electronic influence on the reactivity of the benzylic halide. However, the primary difference between these esters lies in their steric bulk and their stability towards hydrolysis and other side reactions.
-
Methyl and Ethyl Esters: These are relatively stable under neutral and mildly acidic or basic conditions. They are good choices for reactions where the ester is intended to be carried through several synthetic steps.
-
Tert-Butyl Ester: The tert-butyl group is sterically bulky and is known to be labile, particularly under acidic conditions, where it can be readily cleaved to isobutylene and the corresponding carboxylic acid. This property can be advantageous if the ester is used as a temporary protecting group for the carboxylic acid. However, it also means that tert-butyl esters are less stable in reactions that generate acidic byproducts. The solvolysis of tert-butyl chloride is a classic example of an S(_N)1 reaction, highlighting the stability of the tert-butyl cation and the propensity of this group to undergo cleavage.[4][5]
Quantitative Reactivity Comparison
| Ester | Halogen | Leaving Group Ability | Relative Reactivity (Qualitative) | Notes |
| Methyl 4-(halomethyl)benzoate | Chloro | Fair | + | Stable ester, suitable for a wide range of conditions. |
| Bromo | Good | ++ | More reactive than the chloro derivative, a common choice for many synthetic transformations. | |
| Iodo | Excellent | +++ | The most reactive of the methyl esters, ideal for reactions with weak nucleophiles or when rapid reaction is required. | |
| Ethyl 4-(halomethyl)benzoate | Chloro | Fair | + | Similar reactivity to the methyl ester, with slightly increased steric bulk. |
| Bromo | Good | ++ | A versatile and commonly used reagent.[6] | |
| Iodo | Excellent | +++ | Highly reactive, similar to the methyl iodo derivative. | |
| Tert-butyl 4-(halomethyl)benzoate | Chloro | Fair | + | Reactivity of the halide is similar to the other chloro derivatives, but the ester is sensitive to acidic conditions.[7] |
| Bromo | Good | ++ | Good reactivity, but care must be taken to avoid conditions that could cleave the tert-butyl group. | |
| Iodo | Excellent | +++ | The most reactive of this series, but also the most sensitive to acidic byproducts. |
Relative reactivity is denoted by '+' signs, with '+++' being the most reactive.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of representative 4-(halomethyl)benzoate esters and a typical nucleophilic substitution reaction.
Synthesis of Methyl 4-(bromomethyl)benzoate
This procedure is adapted from the bromination of methyl 4-methylbenzoate.[8]
Materials:
-
Methyl 4-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl(_4)) or other suitable solvent
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate in CCl(_4).
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hexane or by column chromatography.
Synthesis of Tert-butyl 4-(chloromethyl)benzoate
This procedure involves the esterification of 4-(chloromethyl)benzoic acid.[9]
Materials:
-
4-(chloromethyl)benzoic acid
-
Tert-butanol
-
Sulfuric acid (catalytic amount) or Thionyl chloride
-
Dichloromethane (if using thionyl chloride)
-
Potassium tert-butoxide (if using thionyl chloride route)
Procedure (Acid-Catalyzed Esterification):
-
Dissolve 4-(chloromethyl)benzoic acid in an excess of tert-butanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product.
General Protocol for Nucleophilic Substitution (SN2 Reaction)
This is a general procedure for the reaction of a 4-(halomethyl)benzoate ester with a nucleophile.
Materials:
-
4-(halomethyl)benzoate ester
-
Nucleophile (e.g., sodium azide, sodium cyanide, a secondary amine)
-
Polar aprotic solvent (e.g., DMF, DMSO, acetone)
Procedure:
-
Dissolve the 4-(halomethyl)benzoate ester in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the general S(_N)2 reaction pathway and a typical experimental workflow for comparing the reactivity of these esters.
Caption: Generalized S(_N)2 reaction pathway for 4-(halomethyl)benzoate esters.
Caption: Experimental workflow for comparing the reactivity of different esters.
Conclusion
The choice of a 4-(halomethyl)benzoate ester for a particular synthetic application is a trade-off between reactivity and stability. For applications requiring high reactivity, the iodo derivatives are the superior choice, while the chloro derivatives offer greater stability. The ester group primarily influences the overall stability of the molecule, with the tert-butyl ester being particularly useful as a protecting group due to its lability under acidic conditions. By understanding these fundamental principles, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. quora.com [quora.com]
- 2. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. Is the tert-butyl chloride solvolysis the most misunderstood reaction in organic chemistry? Evidence against nucleophilic solvent participation in the tert-butyl chloride transition state and for increased hydrogen bond donation to the 1-adamantyl chloride solvolysis transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(bromomethyl)benzoate | C10H11BrO2 | CID 954261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
Tert-Butyl Ester vs. Methyl Ester: A Comparative Guide for Protecting Carboxylic Acids
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups is paramount to achieving high yields and purity. The protection of carboxylic acids is a common requirement, and while various ester groups are employed, the tert-butyl (t-Bu) ester stands out for its unique combination of stability and selective lability. This guide provides an objective, data-driven comparison between the tert-butyl ester and the more traditional methyl (Me) ester as protecting groups for carboxylic acids.
The primary advantage of the tert-butyl ester lies in its remarkable stability under a wide range of reaction conditions where methyl esters are often labile, coupled with its clean and facile removal under specific, mild acidic conditions.[1] This dichotomy forms the basis of its utility in complex synthetic strategies, most notably in orthogonal protection schemes.[1][2]
Core Principles: Structural and Electronic Differences
The divergent behavior of tert-butyl and methyl esters stems from their structural differences. The bulky tertiary butyl group provides significant steric hindrance around the carbonyl carbon, physically shielding it from nucleophilic attack.[1] In contrast, the small methyl group offers minimal steric protection.
Furthermore, the deprotection mechanisms are fundamentally different. The cleavage of a tert-butyl ester under acidic conditions proceeds through a stable tertiary carbocation intermediate (E1 or SN1 mechanism), a low-energy pathway that allows for mild reaction conditions.[1][3] Methyl esters, lacking this pathway, typically require harsher conditions for cleavage, such as saponification (base-catalyzed hydrolysis) via nucleophilic acyl substitution, which can be detrimental to sensitive substrates.[2][4]
Key Advantages of the Tert-Butyl Ester Protecting Group
-
Stability Profile and Orthogonality : Tert-butyl esters are exceptionally stable under basic and nucleophilic conditions, as well as during hydrogenolysis.[1] This robustness allows for transformations on other parts of a molecule without risking premature deprotection. Methyl esters, conversely, are readily hydrolyzed by bases.[2] This difference is the cornerstone of orthogonal protection , a strategy that allows for the selective removal of one protecting group in the presence of others.[5] For instance, in peptide synthesis, the acid-labile tert-butyl ester on an amino acid side chain can remain intact while a base-labile Fmoc group on the N-terminus is removed.[1]
-
Mild and Selective Cleavage : Deprotection of tert-butyl esters is achieved with mild acids like trifluoroacetic acid (TFA), formic acid, or p-toluenesulfonic acid.[6] This selective removal avoids the harsh basic conditions (e.g., NaOH, LiOH) and elevated temperatures often required for methyl ester saponification, thereby preserving stereocenters and preventing side reactions in complex molecules.[7]
-
Volatile and Non-interfering Byproducts : Acid-catalyzed deprotection of a tert-butyl ester generates the desired carboxylic acid and isobutylene, a volatile gas that is easily removed from the reaction mixture.[3][8] This simplifies the purification process. Saponification of a methyl ester produces methanol and a carboxylate salt, which requires a separate acidification step (workup) to yield the final carboxylic acid product.[9]
Quantitative Data Comparison: Stability and Cleavage
The following table summarizes the key performance differences between tert-butyl and methyl esters, providing a clear basis for selection in a synthetic strategy.
| Feature | Tert-Butyl Ester | Methyl Ester |
| Stability (Basic Conditions) | Generally Stable (e.g., LiOH, K₂CO₃)[2] | Labile (undergoes saponification)[2][4] |
| Stability (Nucleophiles) | Stable (e.g., RLi, RMgX) due to steric hindrance[1] | Labile (susceptible to nucleophilic attack)[2] |
| Stability (Hydrogenolysis) | Stable (e.g., H₂, Pd/C)[2] | Stable[2] |
| Primary Cleavage Condition | Mild Acidic (e.g., TFA, HCl, Formic Acid)[1][6] | Basic (Saponification with NaOH, LiOH)[9][10] |
| Cleavage Mechanism | Unimolecular (E1/SN1) via stable tert-butyl cation[1] | Bimolecular (Nucleophilic Acyl Substitution)[11] |
| Byproducts of Cleavage | Isobutylene (gas) + tert-Butanol[1] | Methanol + Carboxylate Salt (requires acid workup)[9] |
Visualization of Key Chemical Processes
To better illustrate the concepts discussed, the following diagrams outline the deprotection mechanisms and a typical orthogonal protection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
Determining the Purity of Tert-butyl 4-(chloromethyl)benzoate: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the precise determination of purity for chemical intermediates like tert-butyl 4-(chloromethyl)benzoate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This compound is a key building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its purity can be affected by residual starting materials, by-products, and degradation products. Therefore, robust analytical methods are essential for quality control.
Comparison of Analytical Techniques
The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements for accuracy, precision, and sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Quantification based on the ratio of the integral of an analyte signal to that of a certified internal standard.[2] |
| Applicability | Suitable for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Applicable to any soluble compound with a unique NMR signal. Provides structural information simultaneously. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; derivatization may be necessary. | Precise weighing and dissolution in a deuterated solvent with a certified internal standard. |
| Selectivity | Good; depends on column chemistry and mobile phase composition. | Very high; combines chromatographic separation with mass spectrometric identification. | High; based on unique chemical shifts of nuclei. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL). | Moderate (typically mg/mL). |
| Quantification | Requires a reference standard of the analyte for calibration. | Can be quantitative with a reference standard; semi-quantitative without. | Primary ratio method; provides absolute purity against a certified internal standard without needing a specific reference standard of the analyte.[3] |
| Throughput | High. | Moderate to high. | Moderate. |
| Cost | Moderate. | High. | High. |
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Based on common synthesis routes, such as the esterification of 4-(chloromethyl)benzoic acid with tert-butanol or the reaction of 4-chloromethylbenzoyl chloride with potassium tert-butoxide, potential impurities may include:[1][4][5]
-
Starting Materials:
-
4-(chloromethyl)benzoic acid
-
tert-butanol
-
4-methylbenzoic acid (if the chlorination step is incomplete)
-
-
By-products:
-
Di-tert-butyl ether
-
Isobutylene (from decomposition of tert-butyl group)
-
4-(hydroxymethyl)benzoic acid tert-butyl ester (from hydrolysis)
-
-
Residual Solvents:
-
Dichloromethane
-
Toluene
-
Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) with 0.1% formic acid.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer detector.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Detector (MS Transfer Line) Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[9][10][11]
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[12][13]
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of CDCl₃.
-
-
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16 or more for good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte (e.g., the singlet for the tert-butyl protons) and a signal of the internal standard (e.g., the singlet for the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of benzoate derivatives using the described techniques. Note: Data for a specific, validated method for this compound is not publicly available. The values presented are representative of similar compounds and methods.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1% (w/w) |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL | ~0.3% (w/w) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Primary Method) |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
Visualizing the Workflow and Decision Process
Caption: General workflow for purity determination.
Caption: Decision tree for selecting an analytical method.
Conclusion
The choice of an analytical technique for determining the purity of this compound should be guided by the specific requirements of the analysis. HPLC offers versatility and is suitable for a broad range of compounds, making it a valuable tool in many laboratories. GC-MS provides high resolution and sensitivity for volatile compounds and is particularly useful for identifying unknown impurities. For the highest accuracy and a direct, primary measurement of purity without the need for a specific reference standard of the analyte, qNMR is the superior method. A combination of these techniques can provide a comprehensive purity profile of this compound, ensuring its quality for use in further manufacturing processes.
References
- 1. nbinno.com [nbinno.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. This compound | 121579-86-0 [chemicalbook.com]
- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Separation of 4-(Chloromethyl)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. enfanos.com [enfanos.com]
Comparison Guide: Cross-Reactivity of Kinase Inhibitors with Varying Functional Groups
This guide provides a comparative analysis of the cross-reactivity profiles of three distinct kinase inhibitors, focusing on how their differing functional groups influence their selectivity. The data presented is based on in vitro kinase inhibition assays against a panel of four related kinases.
Comparative Cross-Reactivity Data
The inhibitory activity of three compounds—Compound A (featuring a novel benzimidazole core), Compound B (a known pyrrolopyrimidine-based inhibitor), and Compound C (a quinazoline-based analogue)—was assessed against a panel of four kinases (Kinase 1, Kinase 2, Kinase 3, and Kinase 4). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) vs. Kinase 1 | IC50 (nM) vs. Kinase 2 (Off-Target) | IC50 (nM) vs. Kinase 3 (Off-Target) | IC50 (nM) vs. Kinase 4 (Off-Target) | Selectivity Ratio (Off-Target/Target) |
| Compound A | Kinase 1 | 15 | 1,250 | >10,000 | 4,500 | 83x (vs. Kinase 2) |
| Compound B | Kinase 1 | 25 | 150 | 5,500 | 800 | 6x (vs. Kinase 2) |
| Compound C | Kinase 1 | 40 | 80 | 1,200 | 350 | 2x (vs. Kinase 2) |
Summary of Findings:
-
Compound A demonstrates the highest potency against the target (Kinase 1) and a significantly superior selectivity profile, with minimal off-target activity against Kinase 2, 3, and 4.
-
Compound B shows good potency for Kinase 1 but exhibits notable cross-reactivity with Kinase 2.
-
Compound C is the least selective of the three, with significant inhibitory activity against Kinase 2 and Kinase 4.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol was used to determine the IC50 values for each compound against the kinase panel.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Kinase (Kinase 1, 2, 3, or 4)
-
Peptide substrate specific to the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (Compound A, B, C) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of each test compound is prepared in DMSO, typically in a 1:3 dilution series, to create a range of concentrations.
-
Reaction Setup:
-
Add 5 µL of assay buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test compound to the appropriate wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle only).
-
Add 2 µL of the kinase-substrate mixture to each well.
-
-
Initiation of Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.
-
Data Analysis: The raw data is normalized using the controls. The IC50 values are then calculated by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Signaling pathway illustrating on-target vs. off-target inhibition.
A Comparative Guide to Orthogonal Protecting Group Strategies Involving Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The tert-butyl (tBu) ester has emerged as a cornerstone for the protection of carboxylic acids due to its unique stability profile and selective lability. This guide provides an objective comparison of orthogonal protecting group strategies centered around the tert-butyl ester, presenting experimental data, detailed methodologies, and visual workflows to aid in the rational design of synthetic routes.
The Principle of Orthogonality
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting the others.[1] This principle is fundamental to efficient and high-yield multi-step synthesis. The tert-butyl ester, being stable to a wide range of reagents and reaction conditions yet readily cleaved by acid, serves as an excellent component in various orthogonal strategies.[2]
Comparison of Common Ester Protecting Groups
The selection of an appropriate ester protecting group is dictated by the overall synthetic strategy, including the stability required during subsequent reaction steps and the desired deprotection method. The following tables provide a comparative overview of the tert-butyl ester against other commonly used ester protecting groups.
Stability Under Common Deprotection Conditions
| Protecting Group | Reagent/Condition for Removal | Stability of Other Esters to these Conditions |
| Tert-Butyl (tBu) Ester | Acid (e.g., TFA, HCl) | Benzyl (Bn) Ester: Generally stable to mild acids like TFA for short periods, but can be cleaved with stronger acids or prolonged exposure.[3] Allyl (All) Ester: Stable.[4] |
| Benzyl (Bn) Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | Tert-Butyl (tBu) Ester: Stable.[5] Allyl (All) Ester: Can be cleaved under some hydrogenolysis conditions. |
| Allyl (All) Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Tert-Butyl (tBu) Ester: Stable. Benzyl (Bn) Ester: Stable. |
| Fmoc-based Systems | Base (e.g., 20% Piperidine in DMF) | Tert-Butyl (tBu) Ester: Stable.[6] Benzyl (Bn) Ester: Stable. Allyl (All) Ester: Stable.[4] |
Quantitative Stability Data
The following table summarizes the stability of common ester protecting groups under conditions used for the removal of other orthogonal protecting groups.
| Ester Protecting Group | Condition | % Cleavage | Reference |
| Tert-Butyl Ester | 20% Piperidine in DMF (2 hours) | < 1% | [6] |
| Benzyl Ester | 20% Piperidine in DMF (2 hours) | < 1% | [6] |
| Allyl Ester | 20% Piperidine in DMF (2 hours) | < 1% | [6] |
| Tert-Butyl Ester | H₂, 10% Pd/C (4 hours) | < 1% | [5] |
| Benzyl Ester | 50% TFA in DCM (2 hours) | ~5-10% | [3] |
| Allyl Ester | 50% TFA in DCM (2 hours) | < 1% | [4] |
Orthogonal Strategies in Practice
The true utility of the tert-butyl ester is realized in its application within various orthogonal protecting group strategies. Below are detailed examinations of the most common pairings.
Fmoc/tBu Strategy
This is the most widely used orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] The N-terminus of the peptide is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains of acidic amino acids are protected as tert-butyl esters.
Caption: Orthogonal deprotection in the Fmoc/tBu strategy.
Boc/tBu Strategy
In this "quasi-orthogonal" approach, both the N-terminal tert-butyloxycarbonyl (Boc) group and the tert-butyl ester are acid-labile, but their removal requires different acid strengths. The Boc group can be selectively removed with milder acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), while the tert-butyl ester generally requires stronger acidic conditions for complete cleavage.[3] However, careful control of reaction conditions is crucial to achieve selectivity.
Caption: "Quasi-orthogonal" deprotection in the Boc/tBu strategy.
Cbz/tBu Strategy
The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used to cleave tert-butyl esters and is removed by catalytic hydrogenolysis. This provides a robust orthogonal pairing.
Caption: Orthogonal deprotection in the Cbz/tBu strategy.
Alloc/tBu Strategy
The allyloxycarbonyl (Alloc) group is stable to both acidic and basic conditions used for tBu and Fmoc removal, respectively. It is selectively cleaved using a palladium catalyst, offering another dimension of orthogonality.
Caption: Orthogonal deprotection in the Alloc/tBu strategy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Protection of a Carboxylic Acid as a Tert-Butyl Ester
Objective: To introduce the tert-butyl ester protecting group onto a carboxylic acid.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dioxane or a mixture of tert-butyl acetate and dichloromethane
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equiv)
-
Isobutylene (gas or liquid)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid in a suitable solvent (e.g., dioxane or a mixture of t-butyl acetate and dichloromethane) in a reaction vessel.
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene.
-
Seal the reaction vessel and allow it to stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the tert-butyl ester by flash chromatography if necessary.[6]
Protocol 2: Deprotection of a Tert-Butyl Ester using TFA
Objective: To remove the tert-butyl ester protecting group.
Materials:
-
Tert-butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) in a ratio of 1:1 to 1:4 (DCM:TFA) depending on the substrate's sensitivity.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a solvent like toluene to ensure complete removal of TFA.
-
The resulting carboxylic acid can be used directly or purified as needed.[6]
Protocol 3: Orthogonal Deprotection of Fmoc in the Presence of a Tert-Butyl Ester
Objective: To selectively remove the Fmoc group while leaving the tert-butyl ester intact.
Materials:
-
Fmoc-protected peptide with a tert-butyl ester on a side chain, attached to a solid support (resin)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and byproducts.
-
Wash the resin with DCM (3-5 times) and proceed to the next coupling step.
-
To confirm the stability of the tert-butyl ester, a small aliquot of the resin can be cleaved with TFA and the product analyzed by HPLC or LC-MS.[1]
Protocol 4: Orthogonal Deprotection of a Cbz Group in the Presence of a Tert-Butyl Ester
Objective: To selectively remove the Cbz group via catalytic hydrogenolysis while leaving the tert-butyl ester intact.
Materials:
-
Cbz-protected compound with a tert-butyl ester
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a hydrogenation flask.
-
Carefully add the 10% Pd/C catalyst.
-
Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Analysis by NMR or LC-MS can confirm the retention of the tert-butyl ester.
Conclusion
The tert-butyl ester is a versatile and robust protecting group for carboxylic acids, enabling a wide range of orthogonal synthetic strategies. Its stability to basic, nucleophilic, and reductive conditions, combined with its facile removal under acidic conditions, makes it an invaluable tool for modern organic synthesis. A thorough understanding of its compatibility with other common protecting groups, such as Fmoc, Boc, Cbz, and Alloc, allows for the rational design of complex synthetic routes with high efficiency and selectivity. The experimental data and protocols provided in this guide serve as a practical resource for researchers to optimize their synthetic endeavors.
References
Kinetic Analysis of Tert-butyl 4-(chloromethyl)benzoate Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, a precise understanding of reaction kinetics is paramount for process optimization, impurity profiling, and ensuring product quality. Tert-butyl 4-(chloromethyl)benzoate is a key intermediate, valued for its reactive chloromethyl group that readily participates in nucleophilic substitution reactions.[1] This guide provides a comparative analysis of its reaction kinetics, placing it in context with structurally similar and well-studied benzylating agents. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous compounds, namely benzyl chloride and tert-butyl chloride, to infer its reactivity and proposes a detailed experimental protocol for its kinetic analysis.
Comparative Kinetic Data
| Compound | Typical Reaction(s) | Influencing Factors on Rate | Probable Mechanism(s) |
| This compound | Nucleophilic Substitution | Solvent polarity, Nucleophile strength, Temperature | Expected to be a borderline case, potentially proceeding via both S\N1 and S\N2 pathways depending on the conditions. |
| Benzyl Chloride | Nucleophilic Substitution | Solvent polarity, Nucleophile strength, Temperature | Can react via S\N1 or S\N2 mechanisms.[2] The formation of a relatively stable benzyl carbocation favors the S\N1 pathway, while strong nucleophiles promote the S\N2 pathway. |
| Tert-butyl Chloride | Solvolysis, Nucleophilic Substitution | Solvent ionizing power, Temperature | Primarily reacts via the S\N1 mechanism due to the formation of a stable tertiary carbocation.[3] The rate is largely independent of the nucleophile's concentration.[4] |
Experimental Protocols
A robust understanding of reaction kinetics is built upon well-designed experiments. Below is a detailed protocol for the kinetic analysis of this compound reactions, adapted from established methods for studying the solvolysis of similar compounds.[3]
Objective:
To determine the rate law and rate constant for the reaction of this compound with a given nucleophile in a specific solvent system.
Materials:
-
This compound
-
Selected nucleophile (e.g., sodium acetate, aniline)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Quenching solution (e.g., ice-cold water)
-
Standardized solution for titration (if applicable, e.g., HCl or NaOH)
-
Indicator (if applicable)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Reaction Setup: A known concentration of this compound and the desired nucleophile are prepared in the chosen solvent in a thermostatted reaction vessel maintained at a constant temperature.
-
Initiation: The reaction is initiated by adding the final reactant. Time zero (t=0) is recorded at the point of addition.
-
Monitoring Reaction Progress:
-
Aliquoting and Quenching: At regular time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. This can be achieved by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Analysis: The concentration of the reactant or product in the quenched aliquots is determined using a suitable analytical technique. For instance, HPLC can be used to measure the disappearance of the starting material and the appearance of the product.
-
-
Data Analysis:
-
The concentration of the reactant is plotted against time.
-
To determine the order of the reaction with respect to each reactant, the method of initial rates or integral methods can be employed. For a pseudo-first-order reaction (where the concentration of one reactant is in large excess), a plot of ln[reactant] versus time will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The experiment is repeated with varying initial concentrations of each reactant to determine the overall rate law and the rate constant (k).
-
-
Activation Parameters: The reaction is performed at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation by plotting ln(k) versus 1/T.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the competing S\N1 and S\N2 reaction mechanisms.
Caption: Experimental workflow for kinetic analysis.
Caption: Competing S\N1 and S\N2 reaction pathways.
Conclusion
The kinetic analysis of this compound is crucial for its effective utilization in chemical synthesis. While direct kinetic data is sparse, a comparative approach using benzyl chloride and tert-butyl chloride as benchmarks provides valuable insights into its expected reactivity. The provided experimental protocol offers a comprehensive framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reaction dynamics and facilitating the development of robust and efficient synthetic processes. The interplay between the sterically demanding tert-butyl ester and the reactive benzylic chloride likely results in a nuanced kinetic profile, making its detailed study a worthwhile endeavor for the scientific community.
References
A Comparative Guide to Isotopic Labeling Strategies for Carboxylic Acid-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly in fields like metabolomics and pharmaceutical development, isotopic labeling is an indispensable tool for the accurate quantification and tracing of molecules. For carboxylic acid-containing compounds, which represent a vast class of biologically and pharmaceutically relevant molecules, derivatization is often a necessary step to enhance their analytical properties for techniques such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative overview of a potential isotopic labeling strategy utilizing Tert-butyl 4-(chloromethyl)benzoate and contrasts it with established, commercially available derivatization reagents.
Hypothetical Application of this compound in Isotopic Labeling
This compound is a versatile chemical intermediate known for its utility in organic synthesis.[1][2] While not conventionally sold as an isotopic labeling reagent, its chemical properties suggest a potential application in derivatizing carboxylic acids for mass spectrometry analysis. The reactive chloromethyl group can undergo a nucleophilic substitution reaction with the carboxylate anion of a target molecule to form an ester. The tert-butyl ester portion of the reagent offers a potential site for introducing isotopic labels (e.g., ¹³C or ²H) during its synthesis. Furthermore, the entire labeled benzoate moiety would act as a tag, potentially improving chromatographic retention and ionization efficiency.
Below is a proposed workflow for how this compound could be employed in an isotopic labeling study.
Comparison with Established Isotopic Labeling Reagents for Carboxylic Acids
Several reagents are well-established for the derivatization and isotopic labeling of carboxylic acids. These reagents are specifically designed to improve detection sensitivity and enable accurate quantification in complex biological matrices. Below is a comparison of the hypothetical use of this compound with two such reagents: p-dimethylaminophenacyl (DmPA) bromide and N,N'-dimethylethylenediamine (DMED).
Performance and Characteristics
The following table summarizes the key performance characteristics of the hypothetical this compound method and the established alternatives.
| Feature | This compound (Hypothetical) | p-Dimethylaminophenacyl (DmPA) Bromide[1][3] | N,N'-Dimethylethylenediamine (DMED)[4] |
| Labeling Chemistry | Esterification via nucleophilic substitution | Esterification | Amidation |
| Isotopic Labels | Can be synthesized with ¹³C or ²H | Commercially available with ¹³C labels | Commercially available with deuterium (d4) labels |
| Reaction Time | Potentially hours | ~1.5 hours | Not explicitly stated, but typically fast |
| Enhancement | Improved hydrophobicity may aid reverse-phase chromatography. | Enhances ESI efficiency by 2-4 orders of magnitude. | Introduces a readily ionizable tertiary amine. |
| Detection Method | LC-MS | LC-MS | LC-MS/MS with neutral loss scanning |
| Quantification | Comparison of peak areas of labeled and unlabeled analyte. | Ratiometric analysis of ¹²C- and ¹³C-labeled pairs. | Ratiometric analysis of d0- and d4-labeled pairs. |
| Commercial Availability | Not available as a labeled reagent for this purpose. | Available as ¹²C and ¹³C variants. | Available as d0 and d4 variants. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are the generalized protocols for the established reagents.
Protocol 1: Derivatization of Carboxylic Acids with DmPA Bromide [3]
-
Sample Preparation: 50 µL of sample (e.g., urine in 50% acetonitrile) is mixed with an equal volume of 750 mM triethanolamine (TEOA) in a reaction vial.
-
Reagent Addition: 50 µL of freshly prepared ¹²C- or ¹³C-DmPA bromide solution (20 mg/mL) is added.
-
Reaction: The mixture is vortexed and allowed to react for 1 hour.
-
Quenching: The reaction is quenched for 30 minutes.
-
Analysis: The derivatized sample is then ready for LC-MS analysis.
Protocol 2: Derivatization of Carboxylic Acids with DMED [4]
-
Reagent Preparation: A pair of isotopic labeling reagents, N,N'-dimethylethylenediamine (DMED) and its deuterated counterpart (d4-DMED), are used.
-
Derivatization: The carboxyl-containing metabolites in the sample are labeled with either DMED or d4-DMED.
-
Analysis: The samples are analyzed by LC-MS/MS. The labeled dimethylamino moieties of DMED and d4-DMED readily undergo fragmentation, losing characteristic neutral fragments of 45 and 49 Da, respectively. This allows for profiling of carboxyl-containing metabolites using double neutral loss scans.
Visualizing the Labeling Workflows
The following diagrams illustrate the derivatization and analysis workflows for the established reagents, providing a visual comparison to the hypothetical workflow for this compound.
Conclusion
While this compound is a valuable reagent in synthetic organic chemistry, its application as a direct isotopic labeling agent for quantitative analysis is not established in the current scientific literature. Based on its chemical structure, a hypothetical workflow can be proposed where it serves as a derivatizing agent for carboxylic acids. However, for researchers requiring robust and validated methods for the isotopic labeling of carboxylic acids, established reagents such as DmPA bromide and DMED offer clear advantages. These reagents are commercially available in their isotopically labeled forms and are supported by well-documented protocols and proven performance in enhancing detection and enabling accurate quantification for metabolomics and other applications.[1][3][4] The choice of reagent will ultimately depend on the specific analytical requirements, the nature of the sample matrix, and the available instrumentation.
References
- 1. High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ddtjournal.com [ddtjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Profiling of carboxyl-containing metabolites in smokers and non-smokers by stable isotope labeling combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(chloromethyl)benzoate: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the safe and compliant disposal of tert-butyl 4-(chloromethyl)benzoate (CAS No. 121579-86-0), a compound commonly used in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound is classified as a hazardous substance, exhibiting properties of being harmful if swallowed, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[2][3] As a chlorinated organic compound, its disposal is subject to stringent regulations. Improper disposal can lead to the formation of hazardous byproducts and long-term environmental damage.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in poorly ventilated areas.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron.
Ensure that an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedure
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other chemical waste unless compatibility is confirmed.
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must be treated as hazardous waste.
-
Place these materials in a sealed bag or container and dispose of them along with the chemical waste.
-
2. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," the CAS number "121579-86-0," and the associated hazards (e.g., Corrosive, Irritant).
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The primary method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[4][6]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbent material and spilled chemical into a sealed, labeled hazardous waste container.[4]
-
Clean the spill area thoroughly.
Quantitative Data Summary
While specific concentration thresholds for various disposal routes are not publicly available for this compound, the following table summarizes its key hazard and disposal parameters based on available safety data sheets.
| Parameter | Value/Information | Source |
| CAS Number | 121579-86-0 | [2] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [2] |
| Primary Hazards | Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation. | [2][3] |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service. | [4] |
| Prohibited Disposal Methods | Do not allow to enter drains or sewer systems. | [4] |
| Waste Category | Halogenated Organic Compound | [5] |
Experimental Protocols
No validated experimental protocols for the in-lab neutralization or deactivation of this compound are available in publicly accessible safety documents. Due to the hazardous nature of the compound and the potential for dangerous reactions, attempting to neutralize it with bases or other chemicals without a thoroughly vetted and understood procedure is strongly discouraged. Such actions could lead to uncontrolled reactions, the release of toxic fumes, or the creation of other hazardous byproducts. The standard and required procedure is to transfer the waste to a specialized disposal facility.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 121579-86-0 [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(chloromethyl)benzoate
Essential safety protocols and logistical plans for the handling and disposal of Tert-butyl 4-(chloromethyl)benzoate are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a chemical compound utilized in various organic synthesis applications, including the pharmaceutical and agrochemical industries.[1] Due to its hazardous properties, strict adherence to safety protocols is paramount to prevent exposure and ensure the well-being of laboratory personnel. This substance is harmful if swallowed, comes into contact with the skin, or is inhaled.[2][3] It is known to cause severe skin burns, eye damage, and may lead to respiratory irritation.[2][4]
Hazard Identification and Classification
A thorough understanding of the hazards associated with this compound is the first step in safe handling. The following table summarizes its primary hazard classifications.
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Must be worn at all times to protect against splashes. Eyeglasses are not a substitute for proper safety eyewear.[1][5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture before use.[6][7] |
| Laboratory Coat/Gown | A long-sleeved, flame-retardant lab coat or a chemical-resistant gown should be worn and properly fastened.[5] | |
| Full-Body Protection | For large quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.[5][8] | |
| Respiratory | NIOSH-Approved Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator with an appropriate cartridge is required.[4][9] |
| Feet | Closed-Toe Shoes | Shoes should be made of a material that offers protection from chemical spills. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3] Recommended storage is under refrigeration.[1]
-
Ensure the container is tightly closed.[3]
Handling:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4]
-
Wear all recommended PPE as detailed in the table above.
-
Avoid the formation of dust during handling.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
-
Do not eat, drink, or smoke in the laboratory area.[3]
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or earth.[3]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[4]
-
Ventilate the area and decontaminate the spill site.
-
Do not allow the spilled material to enter drains or waterways.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and appropriate container.
-
Dispose of the chemical waste through a licensed professional waste disposal service.[4]
-
Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[3][4]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
-
Adhere to all local, state, and federal regulations for hazardous waste disposal.[10]
References
- 1. Cas 121579-86-0,this compound | lookchem [lookchem.com]
- 2. This compound | C12H15ClO2 | CID 18959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. hazmatschool.com [hazmatschool.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
